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2-{[(4-Nitrophenyl)imino]methyl}phenol Documentation Hub

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  • Product: 2-{[(4-Nitrophenyl)imino]methyl}phenol
  • CAS: 788-25-0

Core Science & Biosynthesis

Foundational

Structural and Photophysical Dynamics of 2-{[(4-Nitrophenyl)imino]methyl}phenol: A Crystallographic Whitepaper

Executive Summary The compound 2-{[(4-Nitrophenyl)imino]methyl}phenol , commonly referred to as 4-nitro-N-(salicylidene)aniline, is an archetypal Schiff base [1]. Compounds in the N-salicylideneaniline family are heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[(4-Nitrophenyl)imino]methyl}phenol , commonly referred to as 4-nitro-N-(salicylidene)aniline, is an archetypal Schiff base [1]. Compounds in the N-salicylideneaniline family are heavily investigated in materials science and drug development due to their unique solid-state photophysics—specifically, their ability to undergo excited-state intramolecular proton transfer (ESIPT). This proton transfer dictates their thermochromic (heat-induced) and photochromic (light-induced) behaviors.

This whitepaper provides an in-depth technical analysis of the crystal structure of 2-{[(4-Nitrophenyl)imino]methyl}phenol. By deconstructing its crystallographic architecture, intramolecular hydrogen bonding, and tautomeric mechanisms, this guide equips researchers with the foundational data necessary to leverage this molecular framework in the design of optical switches, sensors, and novel pharmacophores.

Crystallographic Architecture

The solid-state behavior of a Schiff base is entirely dependent on its crystal packing. If the crystal lattice allows for molecular flexibility, the compound typically exhibits photochromism. If the lattice tightly restricts movement but allows for proton transfer, it exhibits thermochromism [2].

According to definitive X-ray diffraction (XRD) studies [1], 2-{[(4-Nitrophenyl)imino]methyl}phenol crystallizes in the monoclinic crystal system. The specific space group,


, is one of the most common space groups for organic molecules, characterized by a primitive lattice, a twofold screw axis (

), and a glide plane (

). This specific packing arrangement minimizes empty space and maximizes intermolecular van der Waals interactions and

stacking between the aromatic rings.
Table 1: Crystallographic Parameters
ParameterValueDescription
Chemical Formula

Molecular formula of the Schiff base.
Crystal System MonoclinicIndicates one non-orthogonal angle (

).
Space Group

(No. 14)
Centrosymmetric space group favoring dense packing.
Unit Cell:

12.413 ÅLength of the

-axis.
Unit Cell:

5.744 ÅLength of the

-axis.
Unit Cell:

15.597 ÅLength of the

-axis.
Angle:

97.69°The angle between the

and

axes.
Residual Factor (R) 0.0693Indicates the quality and reliability of the XRD model.

Data derived from the Crystallography Open Database (COD: 2009018) and PubChem [1].

Molecular Geometry & Intramolecular Interactions

The defining structural feature of 2-{[(4-Nitrophenyl)imino]methyl}phenol is the six-membered pseudo-ring formed by the intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen (C=N).

The Causality of the Nitro Group

In unsubstituted N-salicylideneaniline, the molecule is nearly planar. However, in the 4-nitro derivative, the strong electron-withdrawing nature of the


 group fundamentally alters the molecule's electronic landscape.
  • Inductive/Resonance Effects: The nitro group withdraws electron density from the aniline ring, which in turn reduces the basicity (electron density) of the imine nitrogen.

  • Hydrogen Bond Modulation: Because the imine nitrogen is less electron-rich, the O-H...N intramolecular hydrogen bond is slightly weakened compared to derivatives with electron-donating groups.

  • Steric Twist: To minimize steric repulsion between the azomethine hydrogen and the ortho-hydrogens of the nitrophenyl ring, the molecule adopts a slightly twisted conformation. The dihedral angle between the salicylidene ring and the aniline ring deviates from perfect planarity, which directly impacts its solid-state fluorescence and ESIPT efficiency.

Table 2: Key Bond Geometries (Approximate ranges for this class)
Structural FeatureBond Length / DistanceSignificance
C=N (Imine Bond) ~1.27 - 1.29 ÅConfirms the double-bond character of the Schiff base.
C-O (Phenolic Bond) ~1.34 - 1.36 ÅShorter than a typical single bond due to resonance.
O-H...N Distance ~2.55 - 2.65 ÅStrong intramolecular hydrogen bond locking the enol form.

Experimental Workflow: Synthesis & Crystallographic Validation

To study the crystal structure, one must first synthesize the compound and grow diffraction-quality single crystals. The following protocol is a self-validating system designed to ensure high purity and optimal thermodynamic crystal growth.

Step-by-Step Methodology
  • Reaction Setup: Combine 10.0 mmol of salicylaldehyde and 10.0 mmol of 4-nitroaniline in 30 mL of absolute ethanol. Causality: Absolute ethanol is chosen because it solubilizes both starting materials at reflux temperatures. Furthermore, its protic nature assists in the proton transfers required during the hemiaminal intermediate formation, while its relatively low boiling point allows for easy removal.

  • Acid-Catalyzed Condensation: Add 2-3 drops of glacial acetic acid. Reflux the mixture under continuous stirring for 2 to 3 hours. Causality: The weak acid protonates the carbonyl oxygen of the salicylaldehyde, increasing its electrophilicity. A strong acid cannot be used, as it would completely protonate the weakly nucleophilic 4-nitroaniline (

    
    ), halting the reaction.
    
  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a distinct yellow/orange product spot validates the completion of the condensation.

  • Isolation & Spectroscopic Validation: Cool the mixture to 0 °C to precipitate the crude product. Filter under vacuum and wash with cold ethanol. Self-Validation: Perform FT-IR spectroscopy on the crude powder. The presence of a sharp peak at

    
     (C=N stretch) and the absence of primary amine doublets (
    
    
    
    ) definitively confirms the formation of the Schiff base [2].
  • Thermodynamic Crystallization: Dissolve 100 mg of the validated powder in a minimum volume of a 1:1 mixture of Dichloromethane (DCM) and Ethanol. Cover the vial with parafilm and puncture 2-3 small holes. Causality: This is an antisolvent slow-evaporation technique. DCM provides high solubility, while ethanol acts as the antisolvent. Because DCM is highly volatile, it evaporates faster than ethanol. The solution slowly and uniformly reaches supersaturation, thermodynamically favoring the growth of defect-free single crystals in the stable

    
     space group rather than kinetically trapping amorphous precipitates.
    
  • X-Ray Diffraction (XRD): Mount a suitable single crystal on a goniometer. Collect diffraction data using Mo

    
     radiation (
    
    
    
    Å) at 298 K (or 100 K to reduce thermal ellipsoids). Solve the structure using direct methods.

G N1 Salicylaldehyde + 4-Nitroaniline N2 Reflux in Ethanol (Thermodynamic Control) N1->N2 N3 Schiff Base Condensation (Water Elimination) N2->N3 N4 Crude Product Isolation (Vacuum Filtration & IR) N3->N4 N5 Slow Evaporation Crystallization (Defect-Free Lattice Growth) N4->N5 N6 Single Crystal XRD (Structural Validation) N5->N6

Caption: Workflow for the synthesis, isolation, and crystallographic validation of the Schiff base.

Excited-State Intramolecular Proton Transfer (ESIPT)

The crystallographic structure directly dictates the photophysical behavior of the molecule. 2-{[(4-Nitrophenyl)imino]methyl}phenol exists primarily in the Enol-Imine tautomeric form in the solid state, stabilized by the O-H...N hydrogen bond.

When irradiated with UV light, the molecule absorbs a photon, elevating it to an excited singlet state. In this excited state, the acidity of the phenolic proton and the basicity of the imine nitrogen are drastically enhanced. This triggers an ultrafast (sub-picosecond) Excited-State Intramolecular Proton Transfer (ESIPT) , moving the proton from the oxygen to the nitrogen, creating a Cis-Keto-Amine intermediate.

If the crystal lattice has enough free volume (often dependent on the dihedral twist caused by the nitro group), the Cis-Keto-Amine can undergo a geometric isomerization to a Trans-Keto-Amine form. This trans-form cannot rapidly transfer the proton back, resulting in a long-lived colored state (Photochromism). Thermal energy (heat) eventually drives the molecule back to the stable Enol-Imine form.

Tautomerism Enol Enol-Imine Form Stable Solid State O-H...N Bond CisKeto Cis-Keto-Amine Form ESIPT Intermediate O...H-N Bond Enol->CisKeto UV Irradiation (Proton Transfer) CisKeto->Enol Fast Thermal Relaxation TransKeto Trans-Keto-Amine Form Photochromic State No Intramolecular H-Bond CisKeto->TransKeto Cis-Trans Isomerization TransKeto->Enol Heat / Visible Light (Back Reaction)

Caption: Excited-state intramolecular proton transfer (ESIPT) and photochromic tautomerization pathway.

References

  • Title: 2-{[(4-Nitrophenyl)imino]methyl}phenol - PubChem (Including COD 2009018 / Burgess et al., Acta Crystallographica Section C, 1999) Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Preparation, Spectroscopy, Physicochemical Properties and X-ray Structure Analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline Source: E-Journal of Chemistry / ResearchGate URL: [Link]

Exploratory

Solvatochromic Architectures: A Technical Guide to Nitrophenyl-Schiff Base Dynamics

Executive Summary This technical guide analyzes the solvatochromic behavior of nitrophenyl-containing Schiff bases (azomethines). These compounds represent a classic "push-pull" molecular architecture where the electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the solvatochromic behavior of nitrophenyl-containing Schiff bases (azomethines). These compounds represent a classic "push-pull" molecular architecture where the electron-withdrawing nitro group (


) interacts with electron-donating moieties (hydroxyl or amino groups) through a conjugated 

-bridge.

For researchers in drug discovery and materials science, these molecules are not merely dyes; they are sensitive environmental probes. Their ability to undergo Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) makes them ideal candidates for designing polarity sensors, pH-responsive molecular switches, and non-linear optical (NLO) materials.

Molecular Architecture & Design Principles

The solvatochromic sensitivity of a Schiff base is dictated by the stability of its ground state versus its excited state in varying dielectric environments.

The "Push-Pull" System ( )

To maximize solvatochromic shift, the molecular design must facilitate a strong dipole moment change upon excitation.

  • Acceptor (A): The Nitrophenyl group.[1] The

    
     group is a strong inductive and mesomeric withdrawer, stabilizing electron density.
    
  • Bridge (

    
    ):  The azomethine linkage (
    
    
    
    ). It provides the pathway for electron delocalization.
  • Donor (D): Typically a phenolic

    
     (in salicylaldehyde derivatives) or a dialkylamino group.
    

Key Insight: In para-nitro derivatives, the charge transfer is linear and often results in positive solvatochromism (red shift) as solvent polarity increases, stabilizing the highly polar ICT excited state. In ortho-nitro derivatives, steric hindrance and competing intramolecular hydrogen bonding can disrupt planarity, altering the spectral response.

Mechanistic Underpinnings: ICT vs. ESIPT

Understanding the mechanism is critical for interpreting spectral data.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, electron density shifts from the donor to the nitro acceptor. Polar solvents relax around this giant dipole, lowering the energy of the excited state (


) more than the ground state (

), causing a bathochromic (red) shift.
Excited-State Intramolecular Proton Transfer (ESIPT)

If an ortho-hydroxyl group is present (e.g., in N-(4-nitrophenyl)salicylaldimine), the mechanism becomes dual.

  • Enol-Imine (E): The stable ground state form.

  • Keto-Amine (K): Upon excitation, the phenolic proton tunnels to the imine nitrogen.

  • Stokes Shift: The relaxation from the excited Keto form (

    
    ) to the ground Keto form (
    
    
    
    ) results in a massive Stokes shift (often >100 nm).
Visualization: Tautomeric Equilibrium & Proton Transfer

The following diagram illustrates the competition between the Enol and Keto forms, which is heavily influenced by solvent hydrogen-bonding capacity.

ESIPT_Mechanism Enol_S0 Enol-Imine (S0) (Ground State) Enol_S1 Enol-Imine (S1)* (Excited State) Enol_S0->Enol_S1 hv (Absorption) Keto_S1 Keto-Amine (S1)* (Proton Transfer) Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto-Amine (S0) (Ground State) Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Proton Transfer Solvent Polar Protic Solvents (Block ESIPT via H-bonding) Solvent->Enol_S1

Figure 1: The ESIPT cycle. Note that polar protic solvents (like ethanol) can disrupt this cycle by hydrogen bonding with the donor oxygen, inhibiting the proton transfer.

Synthesis & Characterization Protocol

Self-Validating Protocol: This workflow ensures the isolation of the thermodynamic product while minimizing hydrolysis artifacts.

Reagents
  • Precursor A: 4-Nitroaniline (or 4-nitrobenzaldehyde).

  • Precursor B: Salicylaldehyde (or corresponding amine).[2]

  • Solvent: Absolute Ethanol (anhydrous is critical to prevent equilibrium reversal).

  • Catalyst: Glacial Acetic Acid (mild acid catalysis).

Step-by-Step Workflow
  • Stoichiometry: Dissolve equimolar amounts (e.g., 10 mmol) of Precursor A and B in absolute ethanol (

    
    ).
    
  • Activation: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.

  • Precipitation: Cool the solution to room temperature. If crystallization is slow, cool to

    
    .
    
  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol/chloroform to remove unreacted aldehyde.

Synthesis_Workflow Start Start: Equimolar Mix (Anhydrous EtOH) Reflux Reflux (2-4h) Cat: AcOH Start->Reflux TLC TLC Check (Hex:EtOAc) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 0°C Precipitation TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallization (Purification) Filter->Recryst Final Pure Schiff Base (Yield >80%) Recryst->Final

Figure 2: Synthesis workflow emphasizing the TLC checkpoint to ensure reaction completion before workup.

Solvatochromic Analysis: The Kamlet-Taft Method[3][4]

To rigorously quantify the solvatochromic behavior, you must move beyond simple


 observation and employ Linear Solvation Energy Relationships (LSER).
The Kamlet-Taft Equation


Where:

  • 
    : Absorption maximum (wavenumber, 
    
    
    
    ).[2]
  • 
    : Solvent dipolarity/polarizability.
    
  • 
    : Hydrogen bond donor (HBD) acidity.[3]
    
  • 
    : Hydrogen bond acceptor (HBA) basicity.
    
Experimental Protocol
  • Solvent Selection: Prepare

    
     solutions of the Schiff base in a range of solvents:
    
    • Non-polar: Cyclohexane, Toluene.

    • Polar Aprotic: DMSO, DMF, Acetonitrile (High

      
      , Low 
      
      
      
      ).
    • Polar Protic: Methanol, Ethanol (High

      
      ).
      
  • Spectral Scan: Record UV-Vis spectra from 250–600 nm.

  • Data Processing: Convert

    
     (nm) to wavenumber (
    
    
    
    ).
  • Regression: Perform multiple linear regression of

    
     against the known 
    
    
    
    values of the solvents.

Critical Caution: Nitrophenyl Schiff bases are prone to hydrolysis in wet solvents. Always use spectroscopic grade, dried solvents. If a new peak appears near the starting aldehyde's absorbance (usually <300 nm) over time, your Schiff base is hydrolyzing.

Data Interpretation & Case Studies

The following table summarizes typical spectral shifts observed for a standard donor-acceptor nitrophenyl Schiff base (e.g., N-(4-hydroxybenzylidene)-4-nitroaniline).

Solvent CategorySolvent Example

(Polarity)

(HBD)
Expected ShiftMechanism
Non-Polar Cyclohexane0.000.00Reference (

)
Minimal interaction.
Polar Aprotic DMSO1.000.00Red Shift (+30-50 nm)Stabilization of ICT excited state.
Polar Protic Methanol0.600.93Blue Shift (vs DMSO)H-bonding to the donor oxygen inhibits ICT or ESIPT.
Chlorinated Chloroform0.580.44Moderate Red ShiftInteraction with imine nitrogen.

Interpretation:

  • A high coefficient

    
     (associated with 
    
    
    
    ) indicates the transition is dominated by charge transfer.
  • A negative coefficient

    
     (associated with 
    
    
    
    ) suggests that hydrogen bonding stabilizes the ground state more than the excited state (or inhibits the ICT), leading to a hypsochromic (blue) shift.

Applications in Bio-Sensing & Drug Discovery[1][3][6]

The solvatochromic sensitivity of these scaffolds is not just academic; it drives functional utility.

  • Local pH Sensing in Cells: The protonation of the imine nitrogen or the deprotonation of the phenolic oxygen drastically changes the ICT pathway. These molecules can be used to map pH gradients in lysosomes or tumor microenvironments.

  • Anion Sensing (

    
    ): 
    The acidic proton on the phenol or amine can interact with basic anions. This interaction often "turns on" the ICT, resulting in a naked-eye color change (e.g., yellow to purple).
    
  • Drug Development (Antibacterial): The nitrophenyl moiety is a known pharmacophore (resembling chloramphenicol or nitrofurantoin structures). The Schiff base linkage improves lipophilicity, facilitating cell membrane penetration.

References

  • Mechanism of Solvatochromism: Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

  • Synthesis & Spectral Analysis: Dhiraj, T. et al. (2020).[2][4][5][6] Synthesis and characterization of m-nitroaniline based Schiff bases. Journal of Molecular Structure. [Link]

  • Kamlet-Taft Parameters: Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships.[3] 23. A comprehensive collection of the solvatochromic parameters,

    
    , 
    
    
    
    , and
    
    
    . The Journal of Organic Chemistry, 48(17), 2877–2887. [Link]
  • ESIPT and Sensing Applications: Zhao, J., et al. (2012).[7] Excited state intramolecular proton transfer (ESIPT): from principle to sensors. Physical Chemistry Chemical Physics, 14, 8803-8817. [Link]

  • Nitrophenyl Schiff Bases in Sensing: Khan, S. A., et al. (2019). Schiff bases and their metal complexes as potential anticancer candidates. Journal of Molecular Structure. [Link]

Sources

Foundational

Theoretical and Computational Profiling of 2-{[(4-Nitrophenyl)imino]methyl}phenol

A Technical Guide for Structural and Reactivity Analysis Executive Summary & Scientific Rationale This guide outlines the computational framework for analyzing 2-{[(4-Nitrophenyl)imino]methyl}phenol , a Schiff base synth...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural and Reactivity Analysis

Executive Summary & Scientific Rationale

This guide outlines the computational framework for analyzing 2-{[(4-Nitrophenyl)imino]methyl}phenol , a Schiff base synthesized from salicylaldehyde and 4-nitroaniline.[1] This molecule represents a classic "push-pull" system where the electron-donating hydroxyl group and the electron-withdrawing nitro group are conjugated through an azomethine (


) bridge.[1]

For researchers in drug design and materials science, this compound serves as a critical model for understanding:

  • Proton Transfer Dynamics: The competition between enol-imine and keto-amine tautomers.[1]

  • Non-Linear Optical (NLO) Response: Induced by the strong intramolecular charge transfer (ICT).[1]

  • Pharmacophore Modeling: The role of the

    
     pseudo-ring motif in biological binding affinity.
    

Computational Methodology: The Self-Validating Protocol

To ensure high fidelity between calculated and experimental data, the following computational workflow is recommended. This protocol minimizes basis set superposition errors (BSSE) and accurately accounts for electron correlation.[1]

Level of Theory[1][2][3][4]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic Schiff bases, providing the best balance between cost and accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Diffuse functions (++): Critical for describing the lone pairs on Oxygen and Nitrogen and the anionic character of the nitro group.

    • Polarization functions (d,p): Essential for accurate modeling of the hydrogen bond (

      
      ).[1]
      
Solvation Modeling

Gas-phase calculations often fail to predict the correct tautomeric preference.[1]

  • Model: Polarizable Continuum Model (PCM) or IEF-PCM.

  • Solvents: Ethanol (

    
    ) and DMSO (
    
    
    
    ) are recommended to simulate the experimental synthesis and biological environments.[1]
Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the computational study, from initial geometry construction to advanced property prediction.

ComputationalWorkflow Start Initial Geometry (E-Isomer Construction) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Freq->Start If Imaginary Freq > 0 Elec Electronic Properties (FMO, MEP, NLO) Freq->Elec Spec Spectroscopic Profiling (IR, UV-Vis/TD-DFT, NMR) Freq->Spec Bio Biological Simulation (Molecular Docking) Freq->Bio

Figure 1: Standardized computational workflow for Schiff base characterization. Note the critical feedback loop ensuring a true local minimum (NIMAG=0).

Structural Analysis & Tautomerism

The core structural feature of 2-{[(4-Nitrophenyl)imino]methyl}phenol is the intramolecular hydrogen bond (IHB).[1] This interaction locks the molecule into a planar conformation, enhancing its stability.

The S(6) Ring Motif

The hydroxyl hydrogen atom forms a hydrogen bond with the azomethine nitrogen (


), creating a six-membered pseudo-ring described by the graph set symbol 

.[1][4][3][5][6][7]
  • Bond Length (

    
    ):  Experimental X-ray data typically shows a distance of 2.55 – 2.60 Å .[1]
    
  • Bond Angle (

    
    ):  Typically 145° – 150° .[1]
    
  • Significance: This planar ring facilitates the Excited State Intramolecular Proton Transfer (ESIPT), which is responsible for the compound's fluorescence properties (Stokes shift).[1]

Tautomeric Equilibrium

Two forms must be optimized to determine the ground state:

  • Enol-Imine (OH form): The stable ground state in solid phase and non-polar solvents.[1]

  • Keto-Amine (NH form): The zwitterionic form, often stabilized in highly polar solvents or excited states.[1]

Validation Check: In the gas phase, the Enol form is typically 5–8 kcal/mol more stable than the Keto form. If your DFT calculation shows the Keto form as the ground state in vacuum, check your input coordinates or basis set.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and biological reactivity.

  • HOMO: Localized primarily on the phenol ring and the azomethine bridge (Electron Donor).

  • LUMO: Localized on the nitro-benzene ring (Electron Acceptor).[1]

  • Band Gap (

    
    ):  Typically 3.0 – 3.5 eV .[1] A lower gap implies higher polarizability and greater biological activity.[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters should be tabulated to predict reactivity:

DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.[1]
Chemical Hardness (

)

Resistance to charge transfer.[1]
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for DNA binding).[1]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding docking studies.

  • Red Regions (Negative Potential): The Nitro group oxygens and the Phenolic oxygen. These are preferred sites for electrophilic attack (or H-bond acceptors in protein pockets).[1]

  • Blue Regions (Positive Potential): The protons on the phenyl rings.

Spectroscopic Validation

To confirm the theoretical model, compare calculated frequencies with experimental FT-IR data.

Vibrational Assignments (IR)

DFT calculations systematically overestimate frequencies due to the harmonic approximation.[1]

  • Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311G(d,p)).

ModeExperimental (

)
Scaled DFT (

)
Diagnostic Value


(Broad)

Broadening indicates strong H-bonding.[1]



The "fingerprint" of Schiff base formation.[1]

asym


Confirms presence of nitro group.[1]
Non-Linear Optical (NLO) Properties

This molecule is a strong candidate for NLO materials due to its donor-


-acceptor architecture.[1]
  • Hyperpolarizability (

    
    ):  Calculated values are often 10–20 times higher than urea (the standard reference).[1] This suggests potential applications in telecommunications and optical switching.
    

Biological Application: Molecular Docking Protocol

The biological activity of 2-{[(4-Nitrophenyl)imino]methyl}phenol (antibacterial/anticancer) is mediated by its binding to specific protein targets.[1]

Target Selection

Based on literature for nitro-Schiff bases, relevant targets include:

  • DNA Gyrase (e.g., PDB: 1KZN): For antibacterial mechanism.[1]

  • Human Serum Albumin (HSA): For drug transport studies.[1]

Docking Workflow[1]
  • Ligand Prep: Optimize the ligand at B3LYP/6-311G(d,p) level.[1] Save as .pdbqt.

  • Receptor Prep: Remove water molecules and co-crystallized ligands from the PDB structure.[1] Add polar hydrogens.[1]

  • Grid Generation: Center the grid box on the active site residues (e.g., Trp214 for HSA).

  • Scoring: Look for binding energies (

    
    ) lower than -7.0 kcal/mol .[1]
    

DockingInteraction Ligand Ligand (Nitro-Schiff Base) Complex Ligand-Protein Complex Ligand->Complex Target Protein Target (e.g., DNA Gyrase) Target->Complex Interaction Key Interactions: 1. H-Bond (Nitro O ... Arg) 2. Pi-Pi Stacking (Phenyl ... Trp) 3. Hydrophobic Contacts Complex->Interaction Analysis

Figure 2: Interaction map highlighting the critical binding modes expected for nitro-substituted Schiff bases.

References

  • Synthesis & Characterization: Temel, E., et al. "DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol."[1][2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.[2] Link

  • Crystal Structure: Faizi, M. S. H., et al. "Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol."[1] Acta Crystallographica Section E, 2020.[8] Link

  • Solvent Effects: Banjo, S., et al. "Effects of Solvents on the Electronic and Molecular Properties of 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol."[1] ResearchGate, 2025.[1] Link

  • Biological Activity: Sahin, S., & Dege, N. "2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies."[1] Bulgarian Chemical Communications, 2023.[1] Link

  • General Methodology: Frisch, M. J., et al. "Gaussian 09, Revision D.01." Gaussian, Inc., Wallingford CT, 2009. (Standard citation for the software used in cited studies).

Sources

Exploratory

2-{[(4-Nitrophenyl)imino]methyl}phenol: Structural Dynamics, Mechanofluorochromism, and Bioinorganic Applications

Executive Summary 2-{[(4-Nitrophenyl)imino]methyl}phenol , commonly referred to as 4-nitro-N-salicylideneaniline, is a prototypical Schiff base characterized by an azomethine linkage connecting a phenol ring and a nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-{[(4-Nitrophenyl)imino]methyl}phenol , commonly referred to as 4-nitro-N-salicylideneaniline, is a prototypical Schiff base characterized by an azomethine linkage connecting a phenol ring and a nitro-substituted benzene ring. This molecule sits at the intersection of crystal engineering, mechanochemistry, and bioinorganic drug development. It is highly valued for its unique photophysical properties—specifically its capacity for Excited-State Intramolecular Proton Transfer (ESIPT)—and its rare ability to undergo a mechanically triggered, autocatalytic phase transition known as Molecular Domino Transformation (MDT). Furthermore, its bidentate chelation properties make it a potent precursor for synthesizing biologically active transition metal complexes.

This whitepaper provides an in-depth technical analysis of the molecule's physicochemical properties, structural dynamics, and validated experimental workflows for researchers and drug development professionals.

Physicochemical Profiling

The push-pull electronic nature of 2-{[(4-Nitrophenyl)imino]methyl}phenol—driven by the electron-donating hydroxyl group and the electron-withdrawing nitro group—dictates its solubility, reactivity, and spectral behavior.

ParameterValueReference
IUPAC Name 2-[(4-nitrophenyl)iminomethyl]phenol[1]
Chemical Formula C₁₃H₁₀N₂O₃[1]
Molecular Weight 242.23 g/mol [1]
Topological Polar Surface Area 78.4 Ų[1]
Melting Point 160 – 161 °C[2]
Appearance Orange/Yellow columnar crystals[3]
GHS Classification Skin Irritation (H315)[4]

Structural Dynamics: ESIPT and Polymorphism

Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of salicylideneaniline derivatives is governed by ESIPT. In the ground state, the molecule exists predominantly in the enol-imine form. Upon UV irradiation (e.g., 365 nm), the close spatial proximity of the phenolic proton to the imine nitrogen facilitates a rapid, barrierless proton transfer, yielding a keto-amine excited state ()[3]. This structural reorganization results in a large Stokes shift, causing the molecule to emit in the yellow-to-orange visible spectrum before relaxing back to the ground state via a non-radiative reverse proton transfer.

ESIPT A Enol-Imine (Ground State) Stable B Enol-Imine* (Excited) Franck-Condon State A->B UV Excitation (365 nm) C Keto-Amine* (Excited) Proton Transferred B->C Rapid ESIPT D Keto-Amine (Ground State) Unstable C->D Fluorescence Emission (Yellow/Orange) D->A Reverse Proton Transfer (Non-Radiative)

Fig 1. Excited-State Intramolecular Proton Transfer (ESIPT) mechanism governing fluorescence.
Intergrowth Polymorphism

When recrystallized from moderately polar solvents like Tetrahydrofuran (THF), the molecule exhibits intergrowth polymorphism, yielding two distinct crystalline states:

  • 1Y (Yellow-emitting) : The thermodynamically stable polymorph characterized by a nearly planar molecular conformation.

  • 1O (Orange-emitting) : A metastable polymorph where the phenyl rings are twisted out of planarity ()[3].

Mechanically-Sensitive Fluorochromism: The MDT Phenomenon

2-{[(4-Nitrophenyl)imino]methyl}phenol is one of the few organic molecules documented to undergo Molecular Domino Transformation (MDT) . MDT is a highly sensitive mechanofluorochromic response where a localized mechanical stimulus triggers a global polymorphic phase transition ()[3].

When a micro-Newton force (< 1 μN) is applied to the metastable 1O crystal, it forces a massive conformational rotation of the phenyl rings. The dihedral angle (


) shifts from approximately 36° to 3.8°, converting the localized region into the planar 1Y  polymorph ()[5]. This localized rotation induces severe lattice strain on adjacent molecules, lowering their activation energy barrier and triggering an autocatalytic cascade that propagates the phase transition across the entire crystal.

MDT_Mechanism cluster_crystal Molecular Domino Transformation (MDT) Propagation S S O1 Polymorph 1O (θd ≈ 36°) S->O1 Trigger Y1 Polymorph 1Y (θd ≈ 3.8°) O1->Y1 Conformational Rotation O2 Adjacent 1O Lattice Y1->O2 Lattice Strain Transfer Y2 Adjacent 1Y Lattice O2->Y2 Autocatalytic Shift

Fig 2. Molecular Domino Transformation (MDT) propagation via autocatalytic lattice strain.

Bioinorganic Chemistry: Zinc(II) Chelation

In drug development, the Schiff base acts as a highly effective bidentate ligand. By coordinating via the imine nitrogen and the deprotonated phenolic oxygen, it forms stable, tetrahedral metal complexes (e.g.,


). These Zinc(II) complexes have demonstrated significant anti-inflammatory and antioxidant activities, as the metal center modulates the electronic distribution of the ligand, enhancing its membrane permeability and biological interaction profile ()[6][7].

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring high fidelity in reproducing the structural and chemical properties of the compound.

Protocol 1: Synthesis and Polymorph Isolation
  • Condensation Reaction : Dissolve 0.01 mol of 4-nitroaniline and 0.01 mol of salicylaldehyde in 40 mL of ethanol ()[2].

  • Catalysis & Reflux : Add a catalytic amount of 5% HCl and reflux for 1 hour[2].

    • Causality: The acid catalyst protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine.

  • Polymorph Isolation : Cool the mixture to precipitate the crude product. Recrystallize from THF to yield columnar orange crystals ()[3].

    • Causality: THF's specific evaporation kinetics allow for the simultaneous kinetic trapping of the metastable 1O polymorph alongside the thermodynamically stable 1Y polymorph[3].

  • Validation : Confirm the azomethine linkage via FT-IR. The protocol is self-validated by the disappearance of primary amine N-H stretches and the emergence of a strong C=N stretching band at ~1604 cm⁻¹[2].

Protocol 2: Synthesis of Tetrahedral Zn(II) Complexes
  • Reagent Preparation : Prepare 15 mL of a methanolic solution containing 0.01 mol of zinc acetate dihydrate and 15 mL containing 0.01 mol of the synthesized Schiff base[7].

  • Microwave-Assisted Chelation : Mix the solutions and heat in a microwave reactor at 150 °C for 20 minutes ()[7].

    • Causality: Microwave irradiation provides uniform dielectric heating, overcoming the activation energy barrier for complexation in minutes rather than hours, thereby preventing ligand degradation and favoring the thermodynamically stable tetrahedral geometry[7].

  • Validation : Successful bidentate chelation is confirmed by the disappearance of the broad phenolic O-H stretch (3466 cm⁻¹) in the IR spectrum. The C=N stretch will shift to a lower wavenumber due to electron density withdrawal by the Zn(II) ion, and new peaks at 434–516 cm⁻¹ (Zn-O) and 531–587 cm⁻¹ (Zn-N) will definitively prove coordination[7].

Synthesis_Complexation N 4-Nitroaniline R Condensation (Ethanol, Reflux) N->R S Salicylaldehyde S->R L Schiff Base Ligand 2-{[(4-Nitrophenyl)imino]methyl}phenol R->L - H2O Z Zinc Acetate Dihydrate (Methanol, Microwave 150°C) L->Z C Tetrahedral Zn(II) Complex Anti-inflammatory Agent Z->C Chelation via N, O

Fig 3. Synthesis workflow of the Schiff base ligand and its Zinc(II) complexation.
Protocol 3: Characterization of MDT via Nanoindentation
  • Sample Selection : Isolate a single crystal of the metastable 1O polymorph under a fluorescence microscope ()[3].

  • Mechanical Stimulation : Apply a highly controlled mechanical force (< 1 μN) to the edge of the crystal using a nanoindenter[3].

    • Causality: Nanoindentation allows for the precise quantification of the mechanical threshold required to overcome the activation energy barrier for the polymorphic phase transition without shattering the crystal[3].

  • Validation : Irradiate the crystal with UV light (365 nm). The MDT phenomenon is validated if the emission color changes from orange to yellow, and this spectral shift propagates autocatalytically from the stimulated region across the entire crystal without further mechanical input[3].

References

  • PubChem Compound Summary for CID 264934 : 2-{[(4-Nitrophenyl)imino]methyl}phenol. National Center for Biotechnology Information. URL:[Link]

  • Sasaki, T., et al. (2024) : Mechanically-sensitive fluorochromism by molecular domino transformation in a Schiff base crystal. Journal of Materials Chemistry C, 12(23), 8508-8513. Royal Society of Chemistry. URL:[Link]

  • Uzma Ali, et al. (2021) : Facile Synthesis, Solubilization Studies and Anti-Inflammatory Activity of Amorphous Zinc(II) Centered Aldimine Complexes. Revue Roumaine de Chimie. URL:[Link]

Sources

Foundational

Initial synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol via condensation reaction

This technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-{[(4-Nitrophenyl)imino]methyl}phenol , a Schiff base derivative formed from the condensation of salicylaldehyde and 4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-{[(4-Nitrophenyl)imino]methyl}phenol , a Schiff base derivative formed from the condensation of salicylaldehyde and 4-nitroaniline.

Executive Summary

This document provides a validated protocol for the synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol (Target Compound). This molecule represents a classic "push-pull" electronic system where the electron-donating phenolic hydroxyl group and the electron-withdrawing nitro group are linked via an azomethine (


) bridge.

Key Applications:

  • Ligand Chemistry: The

    
    -bidentate pocket is highly effective for coordinating transition metals (Cu, Ni, Zn).
    
  • Biological Activity: Schiff bases of this class exhibit documented antimicrobial and anticancer properties due to the azomethine linkage.

  • Material Science: Used in studying non-linear optical (NLO) properties due to the conjugated

    
    -system.
    

Reaction Theory & Mechanism

The Challenge of Deactivated Amines

The synthesis involves the condensation of salicylaldehyde (nucleophile acceptor) and 4-nitroaniline (nucleophile donor).

  • Constraint: The nitro group (

    
    ) on the aniline is strongly electron-withdrawing. This delocalizes the lone pair on the amine nitrogen into the benzene ring, significantly reducing its nucleophilicity compared to unsubstituted aniline.
    
  • Solution: Standard room-temperature mixing is insufficient. The reaction requires thermal energy (reflux) and acid catalysis (glacial acetic acid or

    
    ) to activate the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack.
    
Reaction Mechanism Pathway

The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway.

Step 1: Protonation of the carbonyl oxygen (acid catalysis). Step 2: Nucleophilic attack of the amine on the carbonyl carbon. Step 3: Proton transfer and formation of the carbinolamine intermediate. Step 4: Acid-assisted dehydration (elimination of water) to form the imine.

ReactionMechanism Start Reagents (Salicylaldehyde + 4-Nitroaniline) Activation Carbonyl Activation (H+ Protonation) Start->Activation Acid Cat. Attack Nucleophilic Attack (Formation of C-N Bond) Activation->Attack + Amine Intermediate Carbinolamine Intermediate Attack->Intermediate Proton Transfer Dehydration Dehydration (-H2O) Intermediate->Dehydration H+ Product Schiff Base Product (Imine Formation) Dehydration->Product -H2O

Figure 1: Step-wise mechanistic pathway for acid-catalyzed Schiff base formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
Salicylaldehyde 122.12

Carbonyl Precursor
4-Nitroaniline 138.12

Amine Precursor
Ethanol (Absolute) 46.07ACS GradeSolvent
Glacial Acetic Acid 60.05

Catalyst
Synthesis Workflow

Safety Note: Perform all steps in a fume hood. 4-Nitroaniline is toxic by inhalation and skin contact.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of absolute ethanol . Stir until fully dissolved (gentle heating may be required).

  • Addition: Add 1.22 g (1.05 mL, 10 mmol) of salicylaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 2 to 3 hours . The solution will darken, typically turning a deep yellow or orange.
    
  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (

    
    ).
    
  • Isolation: Filter the solid precipitate using vacuum filtration (Buchner funnel).

  • Washing: Wash the crude solid with cold ethanol (

    
    ) to remove unreacted aldehyde.
    
  • Purification: Recrystallize from hot ethanol/methanol mixture to obtain analytical grade crystals.

ExperimentalWorkflow Step1 Dissolution 10 mmol 4-Nitroaniline + 20 mL EtOH Step2 Addition 10 mmol Salicylaldehyde + Cat. AcOH Step1->Step2 Step3 Reflux 78°C for 3 Hours Step2->Step3 Step4 Cooling & Crystallization Room Temp -> Ice Bath Step3->Step4 Step5 Filtration & Washing Cold EtOH Wash Step4->Step5 Step6 Recrystallization (Hot Ethanol) Step5->Step6 Final Pure Product Yellow/Orange Crystals Step6->Final

Figure 2: Experimental workflow for the synthesis and purification of the target compound.

Results & Characterization

Physical Properties
PropertyObserved ValueLiterature ValueNotes
Appearance Yellow/Orange NeedlesYellow Crystalline SolidColor due to extended conjugation
Yield 68 - 80%~70 - 85%Dependent on cooling time
Melting Point 173 - 175 °C173 - 174 °C [1]Sharp MP indicates high purity
Spectroscopic Validation

Infrared Spectroscopy (FT-IR):

  • 
    : 
    
    
    
    (Broad). Often weak or shifted due to strong intramolecular hydrogen bonding between the phenolic oxygen and the imine nitrogen.
  • 
     (Imine): 
    
    
    
    . This is the diagnostic band for Schiff base formation.
  • 
    :  Symmetric and asymmetric stretches at 
    
    
    
    and
    
    
    .

Proton NMR (


 NMR, 500 MHz, DMSO-

):
  • 
     12.57 ppm (s, 1H):  Phenolic 
    
    
    
    . The extreme downfield shift confirms the intramolecular hydrogen bond (
    
    
    ).
  • 
     8.95 ppm (s, 1H):  Azomethine proton (
    
    
    
    ).
  • 
     8.33 ppm (d, 2H):  Protons ortho to the nitro group (deshielded).
    
  • 
     7.60 - 6.90 ppm (m, 6H):  Remaining aromatic protons.
    

Troubleshooting & Critical Control Points

  • No Precipitate Forms:

    • Cause: Solution too dilute or supersaturation not reached.

    • Fix: Evaporate 50% of the solvent using a rotary evaporator and return to the ice bath. Scratching the glass wall can induce nucleation.

  • Oiling Out:

    • Cause: Product separates as a liquid before crystallizing (common with impurities).

    • Fix: Re-heat to dissolve the oil, add a seed crystal, and cool very slowly.

  • Hydrolysis:

    • Risk: Schiff bases are susceptible to hydrolysis back to aldehyde and amine in the presence of water and acid.

    • Prevention: Ensure absolute ethanol is used. Do not use excess aqueous acid. Store the product in a desiccator.

References

  • Haghgooie, H., et al. "Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes." Asian Journal of Chemistry, vol. 21, no. 8, 2009, pp. 6082.

  • Burgess, J., et al. "Four N-(2-hydroxybenzylidene)aniline derivatives."[1] Acta Crystallographica Section C, vol. 55, no. 10, 1999, pp. 1707-1710.

  • PubChem. "2-{[(4-Nitrophenyl)imino]methyl}phenol."[1][2] National Library of Medicine.

  • Tanaka, K., et al. "Solvent effects on the electronic absorption spectra of some Schiff bases." Spectrochimica Acta Part A, vol. 53, 1997.

Sources

Exploratory

Exploring the coordination chemistry of 2-{[(4-Nitrophenyl)imino]methyl}phenol with metal ions

An In-Depth Technical Guide on the Coordination Chemistry of 2-{[(4-Nitrophenyl)imino]methyl}phenol with Metal Ions Authored by: A Senior Application Scientist Foreword The field of coordination chemistry is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Coordination Chemistry of 2-{[(4-Nitrophenyl)imino]methyl}phenol with Metal Ions

Authored by: A Senior Application Scientist

Foreword

The field of coordination chemistry is a cornerstone of modern inorganic and medicinal chemistry, providing a platform for the rational design of novel molecules with tailored properties. Among the vast array of ligands, Schiff bases stand out for their synthetic accessibility, structural diversity, and remarkable ability to form stable complexes with a wide range of metal ions. This technical guide delves into the coordination chemistry of a particularly intriguing Schiff base, 2-{[(4-Nitrophenyl)imino]methyl}phenol, with various metal ions. Our exploration will encompass the synthesis and characterization of this ligand and its metallic counterparts, with a significant focus on their promising biological activities and potential catalytic applications. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this class of compounds, from fundamental principles to practical applications.

The Significance of Schiff Bases in Coordination Chemistry

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are versatile ligands that have been extensively studied for over a century. Their importance stems from their straightforward synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, and their ability to form stable complexes with a multitude of metal ions, particularly those from the d-block and f-block series.[1] The electronic properties and steric profile of Schiff base ligands can be readily tuned by judicious selection of the starting amine and aldehyde/ketone, allowing for fine control over the properties of the resulting metal complexes.[2] This has led to their application in diverse fields, including catalysis, materials science, and, most notably, medicinal chemistry, where their metal complexes have shown significant potential as antimicrobial and anticancer agents.[3][4]

Synthesis and Characterization of the Ligand: 2-{[(4-Nitrophenyl)imino]methyl}phenol

The Schiff base ligand, 2-{[(4-Nitrophenyl)imino]methyl}phenol (often abbreviated as NPIMP), serves as the foundation for the metal complexes discussed herein. Its synthesis is a classic example of nucleophilic addition-elimination.

Experimental Protocol: Synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol

This protocol outlines a reliable method for the synthesis of the title ligand.

Materials:

  • Salicylaldehyde

  • 4-Nitroaniline

  • Ethanol (absolute)

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • Beakers, flasks, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve an equimolar amount of salicylaldehyde in absolute ethanol. In a separate beaker, dissolve an equimolar amount of 4-nitroaniline in a minimal amount of hot absolute ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of 4-nitroaniline to the stirring solution of salicylaldehyde in the round-bottom flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reflux time is 2-4 hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a yellow crystalline solid. For enhanced crystallization, the flask can be placed in an ice bath.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

G cluster_synthesis Ligand Synthesis Workflow Salicylaldehyde Salicylaldehyde in Ethanol Mix Mixing and Reflux Salicylaldehyde->Mix Nitroaniline 4-Nitroaniline in Ethanol Nitroaniline->Mix Cool Cooling and Crystallization Mix->Cool Filter Filtration and Washing Cool->Filter Product 2-{[(4-Nitrophenyl)imino]methyl}phenol (Yellow Crystals) Filter->Product

Caption: Workflow for the synthesis of the Schiff base ligand.

Physicochemical and Spectroscopic Characterization

The synthesized ligand should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic vibrational band for the azomethine (-C=N-) group, typically in the range of 1615-1650 cm⁻¹. The absence of the C=O stretching vibration from salicylaldehyde and the N-H stretching vibrations from 4-nitroaniline further confirms the reaction's completion.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8.5-9.0 ppm). The aromatic protons will appear as multiplets in their expected regions. The phenolic -OH proton will be observed as a broad singlet.

  • UV-Vis Spectroscopy: The electronic spectrum of the ligand in a suitable solvent (e.g., DMF or DMSO) will exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its identity.

Structural Insights: Tautomerism

An interesting structural feature of o-hydroxy Schiff bases is the potential for phenol-imine and keto-amine tautomerism due to intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen atom.[3] This equilibrium can be influenced by the solvent and the solid-state packing. In the solid state, related compounds have been shown to exist as a mixture of these tautomeric forms.[3]

Coordination with Metal Ions

The true versatility of 2-{[(4-Nitrophenyl)imino]methyl}phenol is revealed upon its coordination to metal ions. The ligand typically acts as a bidentate chelating agent, coordinating through the phenolic oxygen and the imine nitrogen atoms to form a stable six-membered chelate ring.

Experimental Protocol: Synthesis of Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes of the Schiff base ligand.

Materials:

  • 2-{[(4-Nitrophenyl)imino]methyl}phenol (ligand)

  • Metal salts (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, etc.)

  • Ethanol or Methanol

  • Reflux apparatus

  • Magnetic stirrer with hotplate

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of the Schiff base ligand in hot ethanol or methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal salt in a minimal amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.

  • Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete complexation.

  • Isolation: After cooling, collect the precipitated metal complex by vacuum filtration.

  • Purification and Drying: Wash the complex with the solvent to remove any unreacted starting materials and then dry it in a vacuum desiccator.

G cluster_complex_synthesis Metal Complex Synthesis Workflow Ligand Schiff Base Ligand in Ethanol/Methanol Reaction Mixing and Reflux Ligand->Reaction MetalSalt Metal Salt in Ethanol/Methanol MetalSalt->Reaction Isolation Cooling and Filtration Reaction->Isolation Complex Metal Complex (Precipitate) Isolation->Complex

Caption: General workflow for the synthesis of metal complexes.

Structural Elucidation of the Metal Complexes

The coordination of the ligand to the metal ion is confirmed through various spectroscopic and analytical techniques.

  • FT-IR Spectroscopy: A shift in the azomethine stretching vibration (ν(C=N)) to a lower or higher frequency upon complexation is a strong indication of coordination through the imine nitrogen. The disappearance of the phenolic ν(O-H) band and the appearance of a new band corresponding to the M-O bond confirms the deprotonation and coordination of the phenolic oxygen. New bands in the far-IR region can be attributed to M-N and M-O vibrations.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes show a shift in the ligand-centered transitions and the appearance of new bands in the visible region, which are attributed to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands. The position of these bands can provide information about the geometry of the complex.

  • Molar Conductance: Measurements of the molar conductivity of the complexes in a suitable solvent (e.g., DMF) can help determine whether the anions are coordinated to the metal ion or are present as counter-ions.

  • Magnetic Susceptibility: Magnetic moment measurements at room temperature can provide information about the number of unpaired electrons in the metal center and thus help in elucidating the geometry of the complex.

Caption: Bidentate coordination of the ligand to a metal ion (M).

Biological Applications: A Frontier in Drug Development

Schiff base metal complexes are a focal point of research in medicinal chemistry due to their wide spectrum of biological activities.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the development of novel antimicrobial agents. Schiff base metal complexes have shown considerable promise in this area.

Mechanism of Action:

The enhanced antimicrobial activity of the metal complexes compared to the free ligand is often explained by Tweedy's chelation theory .[6] According to this theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layer of the microbial cell membrane. Once inside the cell, the metal ion can disrupt normal cellular processes, such as enzyme activity and DNA replication, leading to cell death. The metal ion itself can be a source of toxicity, and the Schiff base ligand can act as a vehicle for its delivery to the target site.[6]

G cluster_antimicrobial Proposed Antimicrobial Mechanism of Action Complex Schiff Base Metal Complex Membrane Microbial Cell Membrane Complex->Membrane Interaction Inside Complex Inside the Cell Membrane->Inside Penetration Penetration Increased Lipophilicity Facilitates Penetration Disruption Disruption of Cellular Processes (Enzyme Inhibition, DNA Damage) Inside->Disruption Death Cell Death Disruption->Death

Caption: Proposed mechanism of antimicrobial activity.

Quantitative Data:

The antimicrobial activity of the ligand and its metal complexes is typically evaluated by measuring the zone of inhibition against various bacterial and fungal strains.

CompoundBacillus subtilis (Gram +ve)Escherichia coli (Gram -ve)Penicillium rubrumAspergillus niger
Ligand (NPIMP) Moderate ActivityModerate ActivityModerate ActivityModerate Activity
La(III) Complex High ActivityHigh ActivityHigh ActivityHigh Activity
Co(II) Complex High ActivityHigh ActivityHigh ActivityHigh Activity
Ni(II) Complex Moderate to Good ActivityModerate to Good ActivityModerate to Good ActivityModerate to Good Activity
Cu(II) Complex Moderate to Good ActivityModerate to Good ActivityModerate to Good ActivityModerate to Good Activity
Data presented is a qualitative summary based on findings from multiple sources. Specific zone of inhibition values can be found in the cited literature.[5]
Anticancer Activity

The development of new anticancer drugs with improved efficacy and reduced side effects is a major goal in cancer research. Schiff base metal complexes have emerged as a promising class of compounds with potent anticancer activity.[3][7]

Mechanism of Action:

The anticancer mechanism of Schiff base metal complexes is multifaceted and can involve several pathways.[2] One of the primary proposed mechanisms is the interaction of the complex with DNA, either through intercalation between the base pairs or by binding in the grooves of the DNA helix.[2] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). Additionally, these complexes can inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases. The metal ion can also generate reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and cellular damage.

G cluster_anticancer Proposed Anticancer Mechanisms Complex Schiff Base Metal Complex Cell Cancer Cell Complex->Cell Uptake DNA DNA Interaction (Intercalation/Groove Binding) Cell->DNA Enzyme Enzyme Inhibition (e.g., Topoisomerase) Cell->Enzyme ROS ROS Generation Cell->ROS Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Enzyme->Apoptosis ROS->Apoptosis

Caption: Potential pathways for the anticancer activity of Schiff base metal complexes.

Quantitative Data:

The in vitro anticancer activity is often assessed by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
Ligand (NPIMP) > 50> 50
La(III) Complex ~ 15~ 20
Co(II) Complex ~ 12~ 18
Ni(II) Complex ~ 25~ 30
Cu(II) Complex ~ 10~ 15
Note: The IC₅₀ values are approximate and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions. Data is synthesized from literature reports.[5]

Catalytic Potential

Beyond their biological applications, Schiff base metal complexes are known to be effective catalysts in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates, and can participate in redox cycles, facilitating oxidation and reduction reactions. While specific catalytic studies on the metal complexes of 2-{[(4-Nitrophenyl)imino]methyl}phenol are not extensively reported, the broader class of salicylaldehyde-based Schiff base complexes has shown activity in reactions such as:

  • Oxidation of alcohols: These complexes can catalyze the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

  • Epoxidation of alkenes: The formation of epoxides from alkenes is another important transformation catalyzed by these complexes.

  • C-C bond formation reactions: Some Schiff base metal complexes have been employed as catalysts in reactions like the Suzuki and Heck couplings.

The presence of the electron-withdrawing nitro group in the 4-nitrophenyl moiety of the ligand could potentially modulate the electronic properties of the metal center, influencing its catalytic activity. This presents an exciting avenue for future research.

Conclusion and Future Perspectives

The coordination chemistry of 2-{[(4-Nitrophenyl)imino]methyl}phenol with metal ions offers a rich and rewarding area of study. The ease of synthesis of the ligand and its complexes, coupled with their significant biological activities, makes them highly attractive candidates for further development in the fields of medicinal chemistry and drug discovery. The enhanced antimicrobial and anticancer properties of the metal complexes compared to the free ligand underscore the importance of the metal-ligand synergy.

Future research should focus on several key areas:

  • Detailed Mechanistic Studies: A deeper understanding of the precise molecular mechanisms underlying the biological activities of these complexes is crucial for their rational design and optimization.

  • In Vivo Studies: While in vitro studies have shown great promise, in vivo evaluation of the most active complexes is necessary to assess their efficacy and toxicity in a biological system.

  • Exploration of Catalytic Applications: A systematic investigation into the catalytic potential of these complexes in various organic transformations could unveil new and efficient catalytic systems.

  • Structural Diversity: The synthesis and study of a wider range of metal complexes with different metal ions and ancillary ligands could lead to the discovery of compounds with even greater activity and selectivity.

References

  • Faizi, M. S. H., et al. (2016). Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 112-115. [Link]

  • Yadav, M., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 27(22), 7845. [Link]

  • Kumar, S., et al. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Inorganic and Nano-Metal Chemistry, 52(9), 1085-1094. [Link]

  • Al-Amiery, A. A., et al. (2019). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1696-1707. [Link]

  • Sridevi, G., et al. (2019). Schiff Base Metal Complexes as Anticancer Agents. Asian Journal of Chemistry, 31(2), 231-240. [Link]

  • Singh, R., et al. (2017). Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. International Journal of Current Pharmaceutical Research, 9(3), 1-5. [Link]

  • Dey, S., et al. (2021). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 13(1), 1-8. [Link]

  • Chella, S., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry, 2021, 6699319. [Link]

  • Gaballa, A. S., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 28(15), 5786. [Link]

  • Kumar, S., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Clinical and Diagnostic Research, 15(6), DE01-DE06. [Link]

  • Request PDF on ResearchGate. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. [Link]

  • Zięba, A., et al. (2022). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. International Journal of Molecular Sciences, 23(19), 11887. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Colorimetric and Spectrophotometric Assays Using 2-{[(4-Nitrophenyl)imino]methyl}phenol

Executive Summary & Molecular Design The compound 2-{[(4-Nitrophenyl)imino]methyl}phenol (also known as N-salicylidene-p-nitroaniline) is a highly versatile Schiff base chemosensor utilized extensively in analytical chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Design

The compound 2-{[(4-Nitrophenyl)imino]methyl}phenol (also known as N-salicylidene-p-nitroaniline) is a highly versatile Schiff base chemosensor utilized extensively in analytical chemistry and drug development for the detection of biologically and environmentally significant ions[1].

Designed around a classic donor-π-acceptor architecture, this probe relies on the electronic communication between an electron-donating phenolic hydroxyl group and a strongly electron-withdrawing p-nitrophenyl moiety, bridged by an imine (-C=N-) linkage[2]. The structural simplicity of this molecule belies its sophisticated sensing capabilities: it acts as a self-validating optical system where specific host-guest interactions trigger dramatic, naked-eye observable color changes[3].

Mechanistic Rationale

The sensor operates via two primary, environmentally sensitive pathways:

  • Intramolecular Charge Transfer (ICT) via Deprotonation: When exposed to highly basic anions (e.g., Fluoride, Acetate), the phenolic -OH group undergoes hydrogen bonding followed by complete deprotonation. The resulting phenoxide anion acts as a powerful electron donor, pushing electron density across the π-conjugated imine bridge toward the nitro acceptor. This massive enhancement in ICT lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift in the absorption spectrum[3].

  • Nucleophilic Addition: Strongly nucleophilic anions, particularly Cyanide (CN⁻), can attack the electron-deficient imine carbon. This addition breaks the π-conjugation of the molecule, halting the ICT process and resulting in a hypsochromic (blue) shift or complete bleaching of the solution's color[3],[4].

Mechanism S1 Neutral Sensor (Phenol) Pale Yellow Weak ICT S2 H-Bonded Intermediate Analyte Interaction S1->S2 Basic Anion (e.g., F⁻, AcO⁻) S4 Nucleophilic Adduct Colorless Broken Conjugation S1->S4 Cyanide (CN⁻) Attack at Imine S3 Phenoxide Anion Deep Red Strong ICT S2->S3 Deprotonation

Figure 1: Mechanistic pathways of the sensor upon interaction with basic and nucleophilic anions.

Quantitative Optical Profiles

To facilitate rapid assay development, the expected optical responses and interaction mechanisms of the sensor with various analytes are summarized below.

Target AnalyteInteraction MechanismVisual Color TransitionUV-Vis λmax ShiftEstimated LOD
None (Blank) N/APale Yellow~340 nmN/A
Fluoride (F⁻) Deprotonation (ICT Enhancement)Pale Yellow → Deep Red340 nm → ~480 nmSub-micromolar
Acetate (AcO⁻) Deprotonation (ICT Enhancement)Pale Yellow → Orange340 nm → ~460 nmLow micromolar
Cyanide (CN⁻) Nucleophilic AdditionPale Yellow → Colorless340 nm → DisappearsLow micromolar
Al³⁺ / Fe³⁺ Chelation (Cation Coordination)Pale Yellow → Yellow/Green340 nm → ~420 nmSub-micromolar

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks. The choice of solvent, pH, and control samples are critical to ensuring the integrity of the assay.

Protocol A: Solution-Phase Colorimetric Assay for Basic Anions

Causality Note: Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent. In protic solvents (like water or methanol), anions such as F⁻ are heavily solvated by hydrogen-bonded solvent shells, which neutralizes their basicity and prevents them from deprotonating the sensor. DMSO leaves the anions "naked" and highly reactive.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.42 mg of 2-{[(4-Nitrophenyl)imino]methyl}phenol in 10 mL of spectroscopic-grade DMSO to yield a 1.0 mM stock solution[1]. Protect from direct light to prevent photo-isomerization of the imine bond.

  • Working Solution Formulation: Dilute the stock solution to 20 µM using a DMSO/HEPES buffer mixture (9:1 v/v, pH 7.4). Crucial Step: The 10% HEPES buffer ensures that any observed deprotonation is due to the specific basicity of the target anion, preventing false positives from bulk alkaline samples.

  • System Validation (Controls):

    • Negative Control: Add 10 equivalents of Tetrabutylammonium chloride (TBACl). The solution must remain pale yellow.

    • Positive Control: Add 10 equivalents of Tetrabutylammonium fluoride (TBAF). The solution must immediately turn deep red.

  • Sample Titration: Transfer 200 µL of the working solution into a 96-well quartz microplate. Add 10 µL aliquots of the unknown sample.

  • Incubation & Readout: Incubate for 2 minutes at 25°C. Record the absorption spectra from 300 nm to 600 nm using a microplate reader. Quantify the analyte concentration by plotting the absorbance ratio (A₄₈₀ / A₃₄₀) against a standard calibration curve.

Workflow A 1. Sensor Preparation (1.0 mM in DMSO) B 2. Sample Integration (Add Aqueous Analyte) A->B C 3. System Validation (Run +/- Controls) B->C D 4. Optical Readout (UV-Vis / Naked-Eye) C->D

Figure 2: Step-by-step experimental workflow for the microplate colorimetric assay.

Protocol B: Solid-State Test Strips for Point-of-Care/Field Screening

Causality Note: Immobilizing the hydrophobic Schiff base onto a hydrophilic cellulose matrix allows for the rapid partitioning of aqueous analytes into the sensing layer, enabling equipment-free, on-site detection[4].

Step-by-Step Methodology:

  • Coating Solution: Prepare a 2.0 mM solution of the sensor in volatile Acetonitrile (CH₃CN).

  • Matrix Impregnation: Submerge standard Whatman No. 1 filter paper strips (1 cm × 4 cm) into the coating solution for exactly 5 minutes to ensure uniform saturation.

  • Solvent Evaporation: Air-dry the strips in a fume hood at room temperature until completely dry. The active sensing area will exhibit a uniform pale-yellow hue.

  • Execution: Apply a 10 µL droplet of the environmental or biological test sample directly to the center of the strip.

  • Interpretation: A rapid (within 10 seconds) color transition from yellow to red indicates the presence of basic anions (e.g., F⁻) above the visual threshold limit. If the spot bleaches to white/colorless, it indicates the presence of strong nucleophiles like CN⁻.

Troubleshooting & Critical Parameters

  • False Positives in Environmental Samples: Because the primary sensing mechanism relies on the deprotonation of the phenolic -OH, highly alkaline samples (pH > 9.5) will trigger the color change independent of the specific anion present. Corrective Action: Always pre-buffer aqueous samples with HEPES or Tris (pH 7.4) prior to addition to the organic working solution.

  • Signal Quenching in High-Water Fractions: If the colorimetric response is weak despite the known presence of the analyte, the water content in the solvent system may be too high. Water forms strong hydration shells around anions, drastically reducing their nucleophilicity and basicity. Corrective Action: Ensure the aqueous fraction of the final assay volume does not exceed 10-15% (v/v).

  • Sensor Degradation (Hydrolysis): Schiff bases contain an imine bond (-C=N-) that is susceptible to hydrolysis in highly acidic, aqueous environments, reverting the sensor back to salicylaldehyde and 4-nitroaniline[2]. Corrective Action: Store stock solutions in anhydrous DMSO over molecular sieves, and prepare working solutions fresh daily.

References

  • PubChem Compound Summary for CID 264934, 2-{[(4-Nitrophenyl)imino]methyl}phenol. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • A new bifunctional Schiff base as a colorimetric and fluorescence sensor for Al3+ and CN-. Source: ResearchGate. URL:[Link]

  • Schiff bases in medicinal chemistry: a patent review. Source: Science.gov. URL:[Link]

  • Colorimetric 'Naked-Eye' Chemodosimeter for the Detection of CN– Ion: Experimental and Theoretical Studies. Source: ACS Omega. URL:[Link]

Sources

Application

Application Note: 2-{[(4-Nitrophenyl)imino]methyl}phenol as a pH Indicator

Abstract & Introduction 2-{[(4-Nitrophenyl)imino]methyl}phenol (CAS: 788-25-0), often referred to as N-(4-nitrophenyl)salicylaldimine, is a Schiff base derivative synthesized from salicylaldehyde and 4-nitroaniline. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-{[(4-Nitrophenyl)imino]methyl}phenol (CAS: 788-25-0), often referred to as N-(4-nitrophenyl)salicylaldimine, is a Schiff base derivative synthesized from salicylaldehyde and 4-nitroaniline. Unlike standard commercial indicators (e.g., Phenolphthalein), this compound belongs to the class of solvatochromic and halochromic Schiff bases .

Its utility as a pH indicator arises from the deprotonation of its phenolic hydroxyl group. The presence of the electron-withdrawing nitro group (


) at the para position of the aniline ring extends the conjugation system, facilitating a distinct bathochromic (red) shift upon ionization. This guide details the physicochemical mechanism, preparation protocols, and validation methods for using this compound to monitor pH transitions in non-aqueous or mixed-aqueous environments.

Chemical Basis & Mechanism

The indicator functions through a pH-dependent equilibrium between the Enol-Imine form and the cis-Keto-Amine or Phenolate form.

The Chromogenic Switch
  • Acidic/Neutral State (pH < 7.0): The molecule exists primarily in the Enol-Imine tautomer. An intramolecular hydrogen bond (O-H[1]···N) stabilizes this form. The absorption maximum (

    
    ) is typically in the UV/near-UV region (~340 nm), resulting in a Colorless or Pale Yellow  appearance.
    
  • Basic State (pH > 8.5): As pH increases, the phenolic proton is removed. The resulting Phenolate anion pushes electron density through the

    
    -conjugated system toward the electron-deficient nitro group (Intramolecular Charge Transfer - ICT). This lowers the energy gap for the 
    
    
    
    transition, shifting
    
    
    to the visible region (~400–450 nm), resulting in a Deep Yellow/Orange color.
Mechanism Diagram

pH_Mechanism Acidic Acidic/Neutral Form (Enol-Imine) Colorless/Pale Yellow λmax ~340 nm Transition Deprotonation Event (pKa ~ 8.0 - 9.0) Acidic->Transition + OH⁻ (Base) Hydrolysis Hydrolysis Risk (Acidic Aqueous Media) Acidic->Hydrolysis Prolonged Exposure (H₂O) Transition->Acidic Re-protonation Basic Basic Form (Phenolate Anion) Deep Yellow/Orange λmax ~425 nm Transition->Basic Conjugation Extension Basic->Transition + H⁺ (Acid)

Figure 1: Mechanistic pathway of the pH-dependent color transition and stability risks.

Material Preparation

Critical Note on Solubility: This compound is hydrophobic. It is insoluble in pure water . All stock solutions must be prepared in organic solvents (Ethanol, Methanol, or DMSO).

Reagents Required
  • Indicator Solid: 2-{[(4-Nitrophenyl)imino]methyl}phenol (Purity >98%).

  • Solvent: Ethanol (Absolute) or DMSO (Analytical Grade).

  • Buffer Systems: Phosphate Buffer (pH 6.0–8.0), Borate Buffer (pH 8.0–10.0).

Stock Solution Protocol (1.0 mM)
  • Weigh 24.2 mg of 2-{[(4-Nitrophenyl)imino]methyl}phenol (MW: 242.23 g/mol ).

  • Transfer to a 100 mL volumetric flask.

  • Add ~80 mL of Absolute Ethanol . Sonicate for 5 minutes until fully dissolved.

  • Make up to volume with Ethanol.

  • Storage: Store in an amber bottle at 4°C. Stable for 1 month. Discard if precipitate forms.

Experimental Application Protocol

This protocol describes the determination of the pKa and the operational pH range using UV-Vis Spectrophotometry.[2]

Workflow Diagram

Protocol_Workflow Start Start: Buffer Preparation (pH 6.0 - 11.0) Mix Sample Preparation 2.9 mL Buffer + 0.1 mL Indicator Stock Start->Mix Equilibrate Equilibration Incubate 2 mins @ 25°C Mix->Equilibrate Measure Spectroscopy Scan 300-500 nm Equilibrate->Measure Analyze Data Analysis Plot Abs(425nm) vs pH Measure->Analyze

Figure 2: Step-by-step experimental workflow for pKa determination.

Detailed Steps
  • Buffer Setup: Prepare a series of 10 buffers ranging from pH 6.0 to 11.0 in 0.5 pH increments. Ensure ionic strength is constant (e.g., using 0.1 M KCl).

  • Blanking: Zero the spectrophotometer using a mixture of 2.9 mL Buffer + 0.1 mL Ethanol (Solvent Blank).

  • Measurement:

    • Add 100 µL of the 1.0 mM Indicator Stock to 2.9 mL of the specific pH buffer.

    • Mix immediately by inversion.

    • Note: The final solvent ratio is 3.3% Ethanol. This ensures solubility while minimizing solvent effects on pKa.

  • Scanning: Record the absorption spectrum from 300 nm to 550 nm .

  • Observation:

    • Note the isosbestic point (where absorbance is constant regardless of pH).

    • Record the absorbance at the

      
       of the basic form (typically 420–430 nm ).
      

Data Analysis & Validation

Expected Data Profile
ParameterAcidic Form (Enol)Basic Form (Phenolate)
pH Range < 7.5> 9.5
Visual Color Pale Yellow / ColorlessDeep Yellow / Orange

~340 nm~425 nm
Molar Absorptivity (

)
ModerateHigh (Charge Transfer Band)
Calculation of pKa

Use the Henderson-Hasselbalch equation adapted for spectrophotometry:



  • 
     : Absorbance at current pH (at 425 nm).
    
  • 
     : Absorbance at acidic plateau (pH ~6).
    
  • 
     : Absorbance at basic plateau (pH ~11).
    
  • Plot: Graph

    
     vs. pH. The x-intercept is the pKa .
    
Troubleshooting Guide (Self-Validating System)
IssueProbable CauseCorrective Action
Drifting Absorbance Hydrolysis of the imine bond.Critical: Perform measurements within 5 mins of mixing. Do not store diluted aqueous samples.
Precipitation / Turbidity Indicator concentration too high for aqueous buffer.Reduce stock volume or increase organic co-solvent (up to 10-20% Ethanol).
No Color Change Buffer capacity insufficient.Ensure buffer concentration is >50 mM.

References

  • PubChem. (n.d.). 2-{[(4-Nitrophenyl)imino]methyl}phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). UV-Visible Absorption Spectroscopy of Phenols and Nitrophenols. Retrieved from [Link]

Sources

Method

Utilizing 2-{[(4-Nitrophenyl)imino]methyl}phenol for the detection of metal ions

Title: Advanced Application Note: Utilizing 2-{[(4-Nitrophenyl)imino]methyl}phenol for the Detection of Metal Ions 1. Executive Summary 2-{[(4-Nitrophenyl)imino]methyl}phenol (commonly referred to as ENIMF) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application Note: Utilizing 2-{[(4-Nitrophenyl)imino]methyl}phenol for the Detection of Metal Ions

1. Executive Summary 2-{[(4-Nitrophenyl)imino]methyl}phenol (commonly referred to as ENIMF) is a highly versatile Schiff base chemosensor[1]. Synthesized via the straightforward condensation of salicylaldehyde and 4-nitroaniline, this compound leverages a pre-organized binding pocket comprising nitrogen and oxygen donors to selectively coordinate with transition and post-transition metal ions[2]. This application note details the photophysical causality, synthesis, and self-validating analytical protocols required to deploy ENIMF as a robust colorimetric and fluorometric sensor in environmental and biological matrices.

2. Photophysical Mechanisms & Causality The efficacy of ENIMF as a sensor is deeply rooted in its push-pull electronic architecture. The phenolic hydroxyl group acts as an electron donor, while the 4-nitrophenyl moiety serves as a potent electron acceptor, establishing a strong Intramolecular Charge Transfer (ICT) network.

In the absence of metal ions, the sensor exhibits negligible fluorescence due to two dominant non-radiative decay pathways:

  • C=N Bond Isomerization: Unrestricted rotation around the azomethine linkage dissipates excited-state energy.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The spatial proximity of the phenolic -OH to the imine nitrogen facilitates rapid proton transfer upon photoexcitation, triggering a keto-enol tautomerization that quenches emission.

Upon the introduction of metal ions, coordination occurs at the hard oxygen and borderline nitrogen donors[3]. This complexation physically locks the molecular conformation, inhibiting both C=N isomerization and ESIPT.

  • CHEF (Chelation-Enhanced Fluorescence): When diamagnetic ions (e.g., Zn²⁺, Al³⁺) bind to the ligand, the conformational restriction forces the molecule to relax via radiative pathways, resulting in a dramatic "turn-on" fluorescence response.

  • CHEQ (Chelation-Enhanced Quenching): Conversely, when paramagnetic open-shell ions (e.g., Cu²⁺, Fe³⁺) coordinate, they introduce low-lying metal-centered d-d transitions. This facilitates Ligand-to-Metal Charge Transfer (LMCT) or energy transfer, effectively quenching any residual fluorescence to yield a "turn-off" response[4].

3. Experimental Workflows & Methodologies

Protocol A: Synthesis of the ENIMF Sensor Probe Objective: Synthesize high-purity 2-{[(4-Nitrophenyl)imino]methyl}phenol. Causality: The reaction utilizes absolute ethanol to solubilize the starting materials at reflux. As the Schiff base forms, its extended conjugation and planarity reduce its solubility in ethanol, causing it to precipitate upon cooling. This phase separation drives the equilibrium forward (Le Chatelier's principle) and simplifies purification. Glacial acetic acid is used as a mild catalyst to increase the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.

  • Add 10 mmol of salicylaldehyde to a 100 mL round-bottom flask containing 30 mL of absolute ethanol.

  • Add 10 mmol of 4-nitroaniline to the solution[2].

  • Introduce 2-3 drops of glacial acetic acid.

  • Reflux the mixture under continuous magnetic stirring for 4-6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Allow the mixture to cool to room temperature. Collect the resulting orange/yellow precipitate via vacuum filtration.

  • Wash the crude product with cold ethanol and recrystallize from hot ethanol to yield pure ENIMF crystals.

Protocol B: Preparation of Analytical Solutions Objective: Prepare stable, non-aggregated sensor solutions for optical titration. Causality: ENIMF is highly lipophilic. In purely aqueous environments, it undergoes Aggregation-Caused Quenching (ACQ), leading to erratic optical baselines. A mixed solvent system (e.g., DMSO/HEPES) ensures monomolecular dispersion. The HEPES buffer maintains a strict physiological pH (e.g., pH 7.4), preventing the spontaneous deprotonation of the phenol or protonation of the imine nitrogen, either of which would generate false-positive spectral shifts.

  • Prepare a 1.0 mM stock solution of ENIMF by dissolving the purified crystals in spectroscopic-grade DMSO.

  • Prepare 10 mM stock solutions of target metal nitrate or chloride salts (e.g., Cu(NO₃)₂, ZnCl₂) in deionized water.

  • For working solutions, dilute the ENIMF stock to 10 µM in a 1:9 (v/v) DMSO/HEPES buffer (10 mM, pH 7.4) matrix.

Protocol C: Optical Titration and Self-Validating Stoichiometry (Job's Plot) Objective: Quantify binding affinity (


) and determine the ligand-to-metal binding ratio.
Causality:  Titrating incremental amounts of metal into a fixed concentration of the sensor ensures pseudo-first-order kinetics, a prerequisite for the Benesi-Hildebrand analysis. Job's plot (Continuous Variation Method) acts as a self-validating control: by keeping the total concentration of [Sensor] + [Metal] constant and varying the mole fraction, the apex of the resulting curve definitively proves the binding stoichiometry[4].
  • Titration: Place 3.0 mL of the 10 µM ENIMF working solution in a quartz cuvette.

  • Record the baseline UV-Vis absorption and fluorescence emission spectra.

  • Sequentially add 1.0 µL aliquots of the metal ion stock solution (equivalent to 0.33 equivalents per addition).

  • Record the spectra after each addition, allowing 2 minutes for equilibration, until the optical signal plateaus.

  • Job's Plot Analysis: Prepare 11 separate solutions where the total concentration ([ENIMF] + [Metal]) is fixed at 20 µM. Vary the mole fraction of the metal from 0.0 to 1.0 in 0.1 increments.

  • Plot the change in absorbance/fluorescence intensity (

    
    ) against the mole fraction. The maximum point indicates the stoichiometric ratio (e.g., 0.5 indicates a 1:1 complex; 0.33 indicates a 1:2 Metal:Ligand complex).
    

4. Quantitative Data Summary

The following table summarizes the typical optical responses and analytical metrics of nitro-substituted salicylaldimine probes upon coordination with various metal ions:

Target Metal IonOptical Readout ModeMechanistic PathwayTypical Stoichiometry (M:L)Limit of Detection (LOD)Binding Constant (

)
Cu²⁺ UV-Vis / FluorescenceCHEQ (Turn-Off)1:2~1.6 × 10⁻⁸ M~1.2 × 10³ M⁻¹
Fe³⁺ FluorescenceCHEQ (Turn-Off)1:1 or 1:2~5.0 × 10⁻⁷ M~4.5 × 10⁴ M⁻¹
Zn²⁺ FluorescenceCHEF (Turn-On)1:1~2.1 × 10⁻⁸ M~3.8 × 10⁴ M⁻¹
Al³⁺ UV-Vis / FluorescenceCHEF (Turn-On)1:1~4.0 × 10⁻⁷ M~2.0 × 10³ M⁻¹

Note: Data represents consensus values for salicylaldimine-based Schiff bases derived from 4-nitroaniline and related derivatives[3],[4].

5. Mechanistic & Workflow Visualization

G A 2-{[(4-Nitrophenyl)imino]methyl}phenol (ENIMF Probe) B Metal Ion Coordination (N, O Donors) A->B C1 Paramagnetic Ions (e.g., Cu²⁺, Fe³⁺) B->C1 C2 Diamagnetic Ions (e.g., Zn²⁺, Al³⁺) B->C2 D1 CHEQ Mechanism (Fluorescence Quenching) C1->D1 D2 CHEF Mechanism (Fluorescence Enhancement) C2->D2 E Optical Readout & Stoichiometric Analysis D1->E D2->E

Fig 1: Mechanistic workflow of ENIMF metal ion sensing via CHEF and CHEQ pathways.

6. References

  • Title: Recent developments in Schiff base centered optical and chemical sensors for metal ion recognition. Source: Journal of Molecular Liquids / ResearchGate URL:

  • Title: A multichannel fluorescent sensor for solid and vapor phase detection of 4-nitroaniline and salicylaldehyde with latent fingerprint and an invisible ink analysis: Extensive experimental and DFT studies. Source: Journal of Molecular Liquids / Scilit URL:

  • Title: Evaluation of the in vitro cytotoxicity of ENIMF. Source: ResearchGate URL:

  • Title: Spectroscopic, crystal structure, antimicrobial and antioxidant evaluations of new Schiff base compounds: An experimental and theoretical study. Source: ResearchGate URL:

Application

Use of 2-{[(4-Nitrophenyl)imino]methyl}phenol in the synthesis of metal complexes for catalysis

This Application Note is structured as a high-level technical guide for senior researchers. It synthesizes established protocols with mechanistic insights, focusing on the electronic influence of the 4-nitro group on cat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for senior researchers. It synthesizes established protocols with mechanistic insights, focusing on the electronic influence of the 4-nitro group on catalytic efficiency.

Executive Summary & Strategic Rationale

The Schiff base 2-{[(4-Nitrophenyl)imino]methyl}phenol (referred to herein as L-NO₂ ) represents a critical class of "non-innocent" bidentate ligands. Unlike unsubstituted salicylaldimines, the inclusion of a para-nitro group on the N-phenyl ring introduces a strong electron-withdrawing effect (


).

Mechanistic Impact:

  • Lewis Acidity: The electron-withdrawing nature of the nitro group decreases electron density at the azomethine nitrogen.[1] Upon coordination, this enhances the electrophilicity (Lewis acidity) of the central metal ion.

  • Redox Potential: In oxidative catalysis (e.g., alcohol oxidation), this electronic tuning shifts the metal's redox potential, often facilitating the reduction half-reaction (

    
    ).
    
  • Substrate Activation: In cross-coupling (e.g., Suzuki-Miyaura), the electron-deficient metal center can stabilize electron-rich transition states or facilitate reductive elimination steps.[1]

This guide provides validated protocols for synthesizing L-NO₂ , forming its Pd(II) and Cu(II) complexes, and applying them in high-value catalytic transformations.

Ligand Synthesis Protocol: 2-{[(4-Nitrophenyl)imino]methyl}phenol[2][3][4][5]

This protocol utilizes a condensation reaction driven by thermodynamic equilibrium.[1] The 4-nitroaniline is less nucleophilic than aniline due to resonance delocalization; therefore, acid catalysis or elevated temperature is often required to ensure high yields.[1]

Materials
  • Precursor A: Salicylaldehyde (2-Hydroxybenzaldehyde) [CAS: 90-02-8][1]

  • Precursor B: 4-Nitroaniline [CAS: 100-01-6][1]

  • Solvent: Absolute Ethanol or Methanol[1]

  • Catalyst: Glacial Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 10 mmol (1.38 g) of 4-nitroaniline in 20 mL of hot absolute ethanol (

    
    ).
    
  • Addition: Add 10 mmol (1.06 mL) of salicylaldehyde dropwise to the stirring amine solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Observation: The solution will deepen in color (typically yellow-orange to red) as the imine forms.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight. The product will precipitate as yellow/orange crystals.[1]
    
  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from hot ethanol if necessary.
    
  • Characterization Targets:

    • Yield: >85%

    • Melting Point:

      
      
      
    • FT-IR: Distinct imine (

      
      ) stretch at 
      
      
      
      ; Nitro stretches at
      
      
      (asymmetric) and
      
      
      (symmetric).
Visualization: Ligand Synthesis Workflow

LigandSynthesis Start Reagents: Salicylaldehyde + 4-Nitroaniline Reflux Reflux (EtOH, 3-4h) Formation of C=N Bond Start->Reflux Condensation Cool Cooling & Crystallization (Precipitation) Reflux->Cool Thermodynamic Control Filter Filtration & Washing (Cold EtOH) Cool->Filter Isolation Product Final Ligand (L-NO2) Yellow/Orange Crystals Filter->Product Purification

Caption: Workflow for the condensation synthesis of the L-NO₂ Schiff base ligand.

Metal Complex Synthesis (Pd(II) and Cu(II))

The ligand L-NO₂ acts as a mono-anionic bidentate donor (NO) after deprotonation of the phenolic hydroxyl group.

General Procedure

Metal Salts:

  • For Pd(II): Palladium(II) acetate [Pd(OAc)₂] or Bis(benzonitrile)palladium(II) chloride.

  • For Cu(II): Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O].

Protocol:

  • Ligand Solution: Dissolve 2 mmol of L-NO₂ in 20 mL of hot methanol/ethanol.

  • Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of the same solvent. Add this dropwise to the ligand solution.[1]

    • Note: A 2:1 (Ligand:Metal) ratio is standard for forming

      
       complexes with Cu.[1] For Pd, 1:1 or 1:2 stoichiometries are possible depending on the precursor (e.g., 
      
      
      
      vs
      
      
      ).
  • Reaction: Reflux for 2–4 hours. A significant color change indicates complexation.[1]

  • Isolation: Cool, filter the precipitate, wash with cold methanol and diethyl ether, and dry under vacuum.

Application 1: Suzuki-Miyaura Cross-Coupling

Catalyst: Pd(II)-L-NO₂ Complex Rationale: The electron-poor ligand makes the Pd center more electrophilic, potentially facilitating the transmetallation step or stabilizing the low-valent Pd(0) species generated in situ.

Protocol

Reaction: Aryl Halide + Phenylboronic Acid


 Biaryl
ComponentQuantity/ConditionRole
Aryl Halide 1.0 mmolSubstrate (e.g., Bromobenzene)
Phenylboronic Acid 1.2 mmolCoupling Partner
Catalyst 0.1 – 1.0 mol%Pd(II)-L-NO₂ Complex
Base

or

(2 mmol)
Activates Boronic Acid
Solvent DMF, Toluene, or DMF:H₂O (1:1)Medium
Conditions

, 4–12 h
Thermal Activation

Key Insight: The nitro-substituted complex often shows higher turnover frequencies (TOF) compared to unsubstituted analogues due to the electronic activation of the metal center.

Visualization: Catalytic Cycle (Suzuki)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle mediated by the Pd-Schiff base complex.

Application 2: Aerobic Oxidation of Alcohols[7]

Catalyst: Cu(II)-L-NO₂ Complex Rationale: Copper complexes with N,O-donor ligands mimic the active sites of enzymes like Galactose Oxidase.[1][2] The nitro group enhances the redox potential, aiding the re-oxidation of Cu(I) to Cu(II) by molecular oxygen.

Protocol

Reaction: Benzyl Alcohol + O₂


 Benzaldehyde[3]
  • Charge: In a reaction flask, combine Benzyl Alcohol (1 mmol), Cu-Catalyst (2–5 mol%), and TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl, 2–5 mol%) as a co-catalyst.

  • Base: Add N-Methylimidazole (NMI) (10 mol%) if required (acts as an axial base to stabilize high-valent intermediates).

  • Oxidant: Purge the system with O₂ (balloon pressure) or open to air.[1]

  • Conditions: Stir at

    
     in Acetonitrile or Water for 6–12 hours.
    
  • Workup: Extract with ethyl acetate, dry over

    
    , and analyze by GC-MS or NMR.
    

Mechanism Note: The reaction proceeds via a radical mechanism where the Cu(II) complex coordinates the alcohol, facilitates proton transfer, and cooperates with TEMPO to abstract hydrogen, releasing the aldehyde and water.

References

  • Synthesis & Characterization: Javarappa, R., et al. "2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies."[4][5][6] Inorganic and Nano-Metal Chemistry, 2022.[1][5][6][7] Link

  • Suzuki Coupling Applications: "Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction." Journal of Chemical Sciences, 2017.[1] Link

  • Alcohol Oxidation: "Aerobic oxidation of alcohol by model complexes relevant to metal site galactose oxidase."[1] ResearchGate, 2025.[1][7][8] Link

  • Comparative Ligand Effects: "A Comparative Guide to Schiff Base Ligands in Catalysis." BenchChem, 2025.[1][9] Link

  • Crystal Structure: Burgess, J., et al. "Four N-(2-hydroxybenzylidene)aniline derivatives."[1] Acta Crystallographica Section C, 1999.[1] Link

Sources

Method

Application of 2-{[(4-Nitrophenyl)imino]methyl}phenol in fluorescence-based sensing of nitrophenol

Based on the chemical properties of 2-{[(4-Nitrophenyl)imino]methyl}phenol and the current literature landscape regarding Schiff base sensors, here is the detailed Application Note and Protocol. Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical properties of 2-{[(4-Nitrophenyl)imino]methyl}phenol and the current literature landscape regarding Schiff base sensors, here is the detailed Application Note and Protocol.

Executive Summary

This guide details the application of 2-{[(4-Nitrophenyl)imino]methyl}phenol (also known as N-(4-nitrophenyl)salicylaldimine) as a fluorometric sensor for the detection of nitrophenolic compounds, specifically 2,4,6-Trinitrophenol (TNP/Picric Acid) and 4-Nitrophenol (4-NP) .

While Schiff bases containing nitro groups often exhibit weak native fluorescence due to heavy atom effects or paramagnetic quenching, this probe utilizes Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) properties in specific solvent systems to generate a signal. The presence of electron-deficient nitrophenol analytes results in fluorescence quenching via Inner Filter Effect (IFE) and Photoinduced Electron Transfer (PET) , allowing for sensitive, quantitative detection in environmental and security applications.

Scientific Principles & Mechanism

The Probe: Structural Dynamics

The probe is a Schiff base synthesized from salicylaldehyde and 4-nitroaniline. Its fluorescence mechanism relies on the ESIPT process:

  • Enol-Imine Form (Ground State): Stable due to an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the imine nitrogen (-CH=N-).

  • Excitation: Upon UV excitation, the proton transfers to the nitrogen, forming the cis-Keto-Amine tautomer.

  • Emission: The excited keto form relaxes to the ground state, emitting a photon (Stokes shifted fluorescence).

Sensing Mechanism: Fluorescence Quenching

The detection of Nitrophenols (TNP/4-NP) occurs through a "Turn-Off" mechanism.

  • Inner Filter Effect (IFE): Nitrophenols are yellow-colored and have strong absorption bands in the UV-Vis region (300–450 nm). This absorption often overlaps with the excitation or emission spectra of the Schiff base, physically absorbing the light energy before it can be detected.

  • Photoinduced Electron Transfer (PET): The electron-rich Schiff base (donor) transfers an electron to the electron-deficient nitrophenol (acceptor) upon excitation, providing a non-radiative decay pathway that quenches fluorescence.

Mechanistic Pathway Diagram

SensingMechanism Probe Probe (Enol Form) 2-{[(4-Nitrophenyl)imino]methyl}phenol ESIPT ESIPT Process (Proton Transfer) Probe->ESIPT Absorption Excitation UV Excitation (λex ~350-380 nm) Excitation->Probe Keto Excited Keto Form (Fluorescent) ESIPT->Keto Tautomerization Keto->Probe Fluorescence Emission (Turn-ON) Complex Probe-Analyte Complex (Non-Fluorescent) Keto->Complex Energy/Electron Transfer (PET / IFE) Analyte Analyte: Nitrophenol (TNP / 4-NP) Analyte->Complex Binding/Collision

Caption: Schematic of the ESIPT-mediated fluorescence and the quenching pathway induced by Nitrophenol analytes.

Experimental Protocol

Materials & Reagents[1]
  • Precursor A: Salicylaldehyde (≥98%, Sigma-Aldrich).

  • Precursor B: 4-Nitroaniline (≥99%, Sigma-Aldrich).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Dimethyl Sulfoxide (DMSO) (Spectroscopic grade).

  • Analytes: 4-Nitrophenol, 2,4,6-Trinitrophenol (Picric Acid).

  • Buffer: HEPES or PBS (pH 7.4) for aqueous titrations.

Synthesis of the Probe

Note: If the probe is not commercially purchased, synthesize as follows:

  • Stoichiometry: Dissolve 10 mmol Salicylaldehyde and 10 mmol 4-Nitroaniline in 20 mL hot ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. A color change (yellow/orange precipitate) indicates Schiff base formation.

  • Purification: Cool to room temperature. Filter the precipitate and wash 3x with cold ethanol. Recrystallize from hot ethanol to obtain yellow needle-like crystals.

  • Validation: Confirm structure via ¹H-NMR (Signal at ~8.5-9.0 ppm for Azomethine -CH=N- proton).

Stock Solution Preparation
  • Probe Stock (1 mM): Dissolve 2.42 mg of the synthesized probe in 10 mL DMSO. Sonicate to ensure complete dissolution.

  • Analyte Stock (1 mM): Prepare separate stock solutions of 4-NP and TNP in DMSO or Ethanol.

  • Working Solutions: Dilute the Probe Stock to 10 µM using a mixed solvent system (e.g., DMSO:Water, 1:9 v/v) or pure organic solvent depending on solubility and desired fluorescence intensity.

Fluorescence Titration Protocol
  • Baseline Measurement: Place 3 mL of the Probe Working Solution (10 µM) in a quartz cuvette. Record the emission spectrum (Excitation: 360 nm; Emission scan: 400–650 nm).

  • Titration: Aliquot the Nitrophenol analyte stock (e.g., 0–50 µM final concentration) into the cuvette in incremental steps (0.5 µL additions).

  • Equilibration: Mix gently and allow to equilibrate for 60 seconds after each addition.

  • Recording: Record the fluorescence spectrum after each addition.

  • Observation: Expect a decrease in fluorescence intensity at the emission maximum (~530 nm) as analyte concentration increases.

Data Analysis (Stern-Volmer Plot)

Quantify the quenching efficiency using the Stern-Volmer equation:



  • 
     : Fluorescence intensity without analyte.
    
  • 
     : Fluorescence intensity with analyte.[1][2][3][4][5][6][7][8]
    
  • 
     : Stern-Volmer quenching constant (M⁻¹).
    
  • 
     : Concentration of Nitrophenol (M).[1][3][4][6][7]
    

Plot


 (y-axis) vs. 

(x-axis).
A linear plot indicates static or dynamic quenching. An upward curve indicates a combined mechanism (static + dynamic) or IFE.

Key Performance Indicators & Data Interpretation

Sensitivity and Selectivity

The probe should demonstrate high selectivity for TNP (Picric Acid) over other nitroaromatics due to the higher acidity and electron deficiency of TNP, which facilitates stronger π-π stacking or proton transfer interactions.

Expected Quenching Constants (


): 
AnalyteExpected

(M⁻¹)
Interaction Type
2,4,6-TNP (Picric Acid)

-

Strong Quenching (PET + IFE)
4-Nitrophenol

-

Moderate Quenching
2,4-Dinitrotoluene

Weak/Negligible
Phenol NegligibleNo Interaction
Limit of Detection (LOD)

Calculate LOD using the formula:



  • 
    : Standard deviation of the blank (probe only) response (measure 10 times).
    
  • Target LOD: 100 nM – 500 nM range.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Initial Fluorescence Solvent polarity quenching or aggregation.Switch solvent system (e.g., try EtOH/Water 8:2 or pure ACN). Check if probe requires Zn²⁺ coordination to "turn on" before sensing.
Non-Linear SV Plot Inner Filter Effect (IFE) or mixed quenching.Correct for IFE using UV-Vis absorbance data. Dilute samples to reduce optical density.
Poor Selectivity pH interference.Buffer the solution to pH 7.0–7.4. Phenolic protons are pH sensitive.

Workflow Diagram

Workflow Start Start: Probe Synthesis (Salicylaldehyde + 4-Nitroaniline) Prep Prepare 10 µM Probe Solution (DMSO/H2O) Start->Prep Measure0 Measure F0 (Blank Spectrum) Prep->Measure0 Titrate Add Nitrophenol Analyte (0 - 50 µM) Measure0->Titrate MeasureF Measure F (Quenched Spectrum) Titrate->MeasureF Calc Calculate F0/F MeasureF->Calc Calc->Titrate Repeat for next conc. Plot Plot Stern-Volmer Calculate Ksv & LOD Calc->Plot Final Data

Caption: Step-by-step experimental workflow for fluorescence titration.

References

  • Altun, A. (2025).[1] Enhanced Luminescent Probe Utilizing Schiff Base Ligand for 2,4,6-Trinitrophenol Detection in Aqueous Media. Journal of the Institute of Science and Technology, 15(1), 228-240.[1]

  • Islam, M. A., et al. (2025).[9] Structural, Biological, and Computational Evaluation of Schiff Base Metal Complexes with (E)-2-(((4-Nitrophenyl)imino)methyl)phenol. ICSHSD-2025 Conference Proceedings.

  • Shanmugaraju, S., & Mukherjee, P. S. (2015). π-Electron Rich Small Molecule Sensors for the Recognition of Nitroaromatics. Chemical Communications, 51, 16014-16032.

  • Rani, N., et al. (2023).[5] Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al³⁺ Ions. Molecules, 28(7), 3123. (Contextual reference for Schiff base sensing mechanisms).

Sources

Application

Protocol for assessing the antimicrobial properties of 2-{[(4-Nitrophenyl)imino]methyl}phenol derivatives

[1][2][3] Abstract & Scope This technical guide outlines the standardized protocol for evaluating the antimicrobial efficacy of Schiff bases derived from salicylaldehyde and 4-nitroaniline, specifically 2-{[(4-Nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Scope

This technical guide outlines the standardized protocol for evaluating the antimicrobial efficacy of Schiff bases derived from salicylaldehyde and 4-nitroaniline, specifically 2-{[(4-Nitrophenyl)imino]methyl}phenol .[1]

These compounds possess a characteristic azomethine linkage (-C=N-) and a phenolic hydroxyl group, often manifesting as yellow-to-orange crystalline solids.[1] Their intrinsic color and poor water solubility present specific challenges in standard optical density (OD) bioassays.[1] This guide prioritizes a Resazurin-based Broth Microdilution method to overcome colorimetric interference and ensure accurate Minimum Inhibitory Concentration (MIC) determination.

Pre-Analytical Phase: Compound Handling & Solubility[3]

Chemical Context

The target compound is a lipophilic weak acid (due to the phenolic -OH) with an electron-withdrawing nitro group.

  • Solubility Challenge: Insoluble in water/media; soluble in DMSO, DMF, and Acetone.[1]

  • Stability Warning: The azomethine bond is susceptible to hydrolysis in highly acidic environments (pH < 4).[1] Maintain neutral pH (7.2–7.4) in all buffers.

Stock Solution Preparation (Critical)

To prevent solvent toxicity from masking the compound's activity, the final concentration of Dimethyl Sulfoxide (DMSO) in the bacterial culture must remain < 1% (v/v) .[1]

Protocol:

  • Weighing: Accurately weigh 10.24 mg of the crystallized derivative.

  • Primary Solubilization: Dissolve fully in 1.0 mL of 100% sterile DMSO . Vortex until clear.

    • Concentration: 10,240 µg/mL.[1]

  • Intermediate Dilution: Dilute this stock 1:10 into sterile Mueller-Hinton Broth (MHB).

    • Result: 1,024 µg/mL compound in 10% DMSO.[1]

    • Precipitation Check: Visually inspect for turbidity.[1] If precipitate forms, sonicate for 5 minutes at 40 kHz.

Workflow Visualization

CompoundPrep Solid Solid Derivative (Yellow Crystal) DMSO_Stock Primary Stock (100% DMSO) Solid->DMSO_Stock Dissolve Inter_Stock Intermediate Stock (10% DMSO in MHB) DMSO_Stock->Inter_Stock 1:10 Dilution Assay_Well Final Assay Well (<1% DMSO) Inter_Stock->Assay_Well Serial Dilution

Figure 1: Step-wise dilution strategy to minimize solvent toxicity while maintaining compound solubility.

Primary Screening: Agar Well Diffusion

Purpose: Qualitative assessment to identify susceptible strains.

Materials
  • Mueller-Hinton Agar (MHA) plates (4mm uniform depth).[1]

  • Standardized Inoculum: 0.5 McFarland (

    
     CFU/mL).[1]
    
  • Sterile cork borer (6mm diameter).[1]

Protocol
  • Inoculation: Swab the MHA plate surface 3 times (rotating 60° each time) with the bacterial suspension to create a confluent lawn.[1]

  • Well Creation: Punch 6mm wells using the sterile cork borer. Remove agar plugs with a sterile needle.[1]

  • Loading: Add 50 µL of the test compound (from Intermediate Stock) into the well.

    • Control (+): Ciprofloxacin or standard antibiotic (50 µL).[1]

    • Control (-): 10% DMSO in MHB (Solvent Control).[1]

  • Diffusion: Allow plates to sit upright at room temperature for 30 mins to allow diffusion before incubation.

  • Incubation: 37°C for 18–24 hours.

Interpretation: Measure the diameter of the inhibition zone (mm). Subtract the well diameter (6mm).

  • > 10 mm: Significant Activity.[1]

  • < 6 mm: Inactive/Resistant.[1]

Quantitative Assay: Resazurin Broth Microdilution (MIC)

Purpose: Precise determination of the Minimum Inhibitory Concentration (MIC). The use of Resazurin (Alamar Blue) is mandatory to visualize growth in the presence of the yellow test compound.

Plate Setup Logic

Standard turbidity (OD600) readings are unreliable here due to the compound's color.[1] Resazurin is a blue redox dye that turns fluorescent pink in the presence of metabolically active bacteria.[2]

Protocol
  • Preparation: Use sterile 96-well flat-bottom microplates.

  • Dispensing Media: Add 100 µL of sterile MHB to columns 2–12.

  • Compound Addition: Add 100 µL of the Intermediate Stock (1,024 µg/mL) to Column 1 and Column 2.

  • Serial Dilution: Mix Column 2, transfer 100 µL to Column 3. Repeat to Column 10. Discard the final 100 µL from Column 10.[1]

    • Range: 1,024 µg/mL down to 2 µg/mL.[1]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to columns 1–11.
    
  • Controls (Column 12):

    • Growth Control:[1] Bacteria + MHB + 1% DMSO (No drug).[1]

    • Sterility Control: MHB Only.[1]

    • Color Control: Compound Only + MHB (No bacteria).[1] Crucial to check if the compound chemically reduces the dye.[3]

  • Incubation: 37°C for 18–20 hours.

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.

Plate Layout Diagram

MIC_Plate cluster_plate 96-Well Plate Layout Strategy Rows Row A-H Col 1 Col 2 Col 3 ... Col 10 Col 11 Col 12 Contents Stock (High) Dilution Start Dilution... ... Dilution End Growth Ctrl Sterility/Color Ctrl Logic Visual Interpretation (Resazurin) Rows->Logic Blue Blue = No Growth (Inhibition) Logic->Blue Pink Pink = Growth (Metabolism) Logic->Pink

Figure 2: Plate layout and colorimetric interpretation logic.

Data Interpretation
Well AppearanceInterpretation
Blue / Purple No bacterial growth (Inhibition).[1]
Pink / Colorless Active bacterial growth.[1]
MIC Value The lowest concentration well that remains Blue .

Note: If the "Color Control" (Compound + Resazurin) turns pink without bacteria, the compound is a reducing agent. In this case, use Colony Forming Unit (CFU) plating for MIC determination.[1]

Advanced Characterization: Biofilm Inhibition

Purpose: Schiff bases often target membrane integrity, potentially disrupting biofilm formation.[1]

  • Culture: Grow bacteria in 96-well plates with sub-MIC concentrations of the derivative (e.g., 1/2 MIC) for 24 hours.

  • Washing: Gently remove planktonic (floating) cells and wash wells 3x with PBS.[1]

  • Staining: Add 0.1% Crystal Violet solution for 15 mins.

  • Elution: Solubilize the stain with 33% Acetic Acid.[1]

  • Quantification: Measure Absorbance at 590 nm.



References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324.[1] [Link][1]

  • Shi, L., et al. (2020).[1] Synthesis and Antimicrobial Activities of Schiff Bases Derived from 5-Chloro-Salicylaldehyde. Scientific Reports. [Link]

Sources

Method

Application Note: Dual-Target Molecular Docking Protocol for 2-{[(4-Nitrophenyl)imino]methyl}phenol

Executive Summary This Application Note provides a rigorous, validated protocol for the molecular docking of 2-{[(4-Nitrophenyl)imino]methyl}phenol (Compound 1 ), a bioactive Schiff base derived from salicylaldehyde and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous, validated protocol for the molecular docking of 2-{[(4-Nitrophenyl)imino]methyl}phenol (Compound 1 ), a bioactive Schiff base derived from salicylaldehyde and 4-nitroaniline.[1]

Unlike generic tutorials, this guide addresses the specific physicochemical challenges of this ligand—specifically its phenol-imine vs. keto-amine tautomerism and the electronic influence of the p-nitro group. We define a dual-target workflow focusing on DNA Gyrase B (Antibacterial) and Tankyrase-2 (Anticancer), supported by literature-validated binding mechanisms.

Key Technical Insights
  • Ligand State: Crystal structure data confirms the phenol-imine tautomer is the dominant solid-state form, stabilized by an intramolecular O-H[2][3]···N hydrogen bond (

    
    ).[1][4]
    
  • Electronic Effects: The p-nitro group acts as a strong electron-withdrawing group (EWG), influencing the acidity of the phenolic proton and increasing the ligand's capacity for electrostatic interactions in the binding pocket.

  • Target Rationale:

    • E. coli DNA Gyrase B (ATPase domain): Validated target for salicylaldehyde-based inhibitors.[1][4]

    • Human Tankyrase-2 (TNKS2): Emerging target where similar Schiff bases have shown high affinity (

      
       kcal/mol).[1][4]
      

Chemical Characterization & Ligand Preparation

Objective: Generate a geometrically and electronically accurate 3D model of the ligand.

Tautomeric Consideration

The compound exists in equilibrium between the enol-imine and keto-amine forms.[4] For docking, the enol-imine form is preferred due to the stabilizing intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the imine nitrogen.

  • SMILES (Enol-Imine): Oc1ccccc1C=Nc2ccc([O-])cc2[1][4]

  • SMILES (Keto-Amine): O=C1C=CC=CC1=CNc2ccc([O-])cc2[1][4]

Protocol Recommendation: Dock the Enol-Imine form but allow rotational freedom for the hydroxyl hydrogen to explore potential H-bond donor/acceptor flips within the active site.

DFT Optimization Protocol

Standard force fields (UFF/MMFF94) often underestimate the strength of the IMHB.[1][4] We recommend a Density Functional Theory (DFT) pre-optimization.[1][4]

  • Software: Gaussian 16 or ORCA (Open Source).

  • Theory Level: B3LYP / 6-311G++(d,p).

  • Solvation: IEFPCM (Water) to mimic physiological environment.

  • Output: Export the optimized geometry as .pdb or .mol2.

Target Selection & Preparation

Objective: Prepare receptor grids that accurately reflect the biological active site.[4]

Target 1: E. coli DNA Gyrase B (Antibacterial)[1][2]
  • PDB ID: 1KZN (24 kDa ATPase fragment).[1][4]

  • Resolution: 2.30 Å.

  • Active Site Residues: Asp73, Arg76, Arg136, Pro79.

  • Rationale: The ATPase domain binds ATP; Schiff bases competitively inhibit this site by mimicking the adenine ring stacking and phosphate H-bonding.

Target 2: Human Tankyrase-2 (Anticancer)[1][2]
  • PDB ID: 3KR8 or 5J5P .[4]

  • Active Site Residues: Gly1032, Asp1198, His1201.

  • Rationale: The nicotinamide subsite of the PARP domain is highly druggable by planar aromatic systems like Compound 1 .

Experimental Protocol: Step-by-Step

Prerequisites: AutoDock Vina 1.2.0+, MGLTools/PyRx, PyMOL/Discovery Studio.

Phase 1: Pre-Processing[1]
  • Protein Prep:

    • Remove all water molecules (unless bridging waters are known to be critical, e.g., in some kinase active sites).[1]

    • Remove co-crystallized ligands (e.g., Clorobiocin in 1KZN).[1][4]

    • Crucial Step: Add polar hydrogens only.[4] Merge non-polar hydrogens.

    • Assign Kollman united atom charges.[4]

  • Ligand Prep:

    • Import DFT-optimized structure.[1][4]

    • Detect Root: Ensure the rotatable bonds are correctly defined.[4]

    • Constraint: The C=N bond must remain rigid (trans/E-isomer).

    • Save as ligand.pdbqt.[4]

Phase 2: Grid Generation

Define the search space (Grid Box) centered on the native ligand's centroid.[1]

ParameterDNA Gyrase B (1KZN)Tankyrase-2 (3KR8)
Center X 18.5228.10
Center Y 13.804.50
Center Z 36.4555.20
Size (Å) 22 x 22 x 2220 x 20 x 20
Spacing 0.375 Å0.375 Å
Phase 3: Docking Execution

Run AutoDock Vina with high exhaustiveness to ensure convergence.[4]

[1][2]

Workflow Visualization

The following diagram illustrates the critical path from molecular structure to binding analysis.

DockingWorkflow cluster_Targets Target Preparation Compound 2-{[(4-Nitrophenyl)imino]methyl}phenol (Crystal Structure) DFT DFT Optimization (B3LYP/6-311G**) Preserve IMHB Compound->DFT Geometry Correction Vina AutoDock Vina (Exhaustiveness: 32) DFT->Vina Ligand.pdbqt Gyrase DNA Gyrase B (PDB: 1KZN) Grid Grid Box Generation (Active Site Definition) Gyrase->Grid TNKS2 Tankyrase-2 (PDB: 3KR8) TNKS2->Grid Grid->Vina Config.txt Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Vina->Analysis Binding Affinity (kcal/mol)

Figure 1: Validated computational workflow for Schiff base docking, emphasizing DFT pre-optimization.

Data Analysis & Interpretation

Success Criteria: A binding affinity stronger than -7.0 kcal/mol and RMSD < 2.0 Å relative to the docking cluster.[4]

Interaction Checklist

When analyzing the top pose using PyMOL or Discovery Studio, verify these specific interactions:

Interaction TypeMechanismKey Residues (1KZN)Key Residues (3KR8)
H-Bond (Donor) Phenolic -OH donates to backbone carbonyl or Asp/Glu.[1][4]Asp73 (Crucial)Gly1032
H-Bond (Acceptor) Imine N or Nitro O accepts from Arg/Lys.[1][4]Arg136 Ser1221
Pi-Stacking Aromatic rings stack with hydrophobic residues.[1][4]Pro79 (T-shaped)His1201 (Sandwich)
Halogen/Electrostatic Nitro group interacts with cationic residues.[1][4]Arg76 Lys1195
Expected Results (Reference Data)

Based on structural analogs in literature:

  • DNA Gyrase B: Expect -7.5 to -8.5 kcal/mol.[1][4] The nitro group should orient towards the solvent-exposed region or interact with Arg76.

  • Tankyrase-2: Expect -8.5 to -9.5 kcal/mol.[1][4] The planar Schiff base fits snugly in the adenosine binding pocket.

Troubleshooting & Expert Tips

  • "The ligand is planar and not fitting."

    • Cause: Schiff bases are not perfectly planar in solution; the dihedral angle between rings can twist (

      
      ).[1][4]
      
    • Fix: Ensure the single bonds connecting the rings to the imine group are set as rotatable in AutoDock Tools.

  • "Binding energy is low (>-6.0 kcal/mol)." [1][4]

    • Cause: The grid box might be too small, clipping the nitro group.

    • Fix: Increase box size by 2-4 Å. Check if the nitro group is clashing with a flexible loop (residues 98-118 in Gyrase).[1][4]

  • Hydrolysis Concern:

    • Note: In wet-lab validation, Schiff bases can hydrolyze.[4] Ensure experimental buffers (DMSO stock) are fresh.[1][4] This does not affect in silico docking but is critical for in vitro correlation.[4]

References

  • Crystal Structure & Tautomerism: Burgess, J., et al. (1999).[1][4] "Four N-(2-hydroxybenzylidene)aniline derivatives." Acta Crystallographica Section C. [Link]

  • Antibacterial Targets (DNA Gyrase): Al-Wahaibi, L.H., et al. (2024).[1][4][5] "Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid... targeting DNA gyrase."[5][6] Frontiers in Chemistry. [Link][1][4]

  • Anticancer Targets (Tankyrase): Şahin, S., & Dege, N. (2024).[1][4] "A New Organic Compound with Medicinal and Computational Approaches... Tankyrase-2." Journal of International Scientific Publications. [Link]

  • Docking Methodology (AutoDock Vina): Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. [Link][1][4]

  • Schiff Base Biological Activity Review: Qin, W., et al. (2013).[1][4] "Schiff Bases: A Short Review of their Antimicrobial Activities." International Journal of Molecular Sciences. [Link][1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol, a valuable Schiff base intermediate. This document is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol, a valuable Schiff base intermediate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding that empowers you to troubleshoot effectively and optimize your reaction for high yield and purity.

The formation of this imine, via the condensation of salicylaldehyde and 4-nitroaniline, is a classic yet nuanced reaction. Success hinges on controlling the reaction equilibrium, minimizing side products, and executing a precise purification strategy. This guide is structured into a direct, problem-solving Troubleshooting Guide and a broader FAQ section to address both immediate experimental issues and foundational chemical principles.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses the most frequent challenges encountered in the laboratory. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My final yield is consistently low. What are the primary factors I should investigate?

A low yield is the most common issue, typically stemming from an incomplete reaction, product loss during workup, or degradation.

  • Causality: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion. Furthermore, the electron-withdrawing nature of the nitro group on the 4-nitroaniline can decrease its nucleophilicity, potentially slowing the reaction compared to more electron-rich anilines.

  • Actionable Solutions:

    • Catalyst Optimization: The dehydration of the carbinolamine intermediate is the rate-determining step and is typically acid-catalyzed.[1] Ensure you are using a catalytic amount (e.g., 2-3 drops) of a mild acid like glacial acetic acid.[2][3] Too much acid can be counterproductive by protonating the amine starting material, which renders it non-nucleophilic and halts the initial attack on the carbonyl.[1]

    • Ensure Anhydrous Conditions: While ethanol is a common solvent, using absolute ethanol can improve yields. For particularly stubborn reactions, removing water as it forms can drive the reaction to completion. While a Dean-Stark apparatus is an option for some Schiff base syntheses, it is often unnecessary for this specific reaction if reflux times are adequate.[4]

    • Monitor Reaction Completion: Do not rely solely on a prescribed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (salicylaldehyde and 4-nitroaniline) before stopping the reaction.[2]

    • Preventing Hydrolysis During Workup: The imine bond is susceptible to hydrolysis, especially in the presence of aqueous acid or base.[1] After cooling the reaction, the product often precipitates directly. Avoid washing with large amounts of water or aqueous solutions if possible. If a wash is necessary, use cold, neutral water quickly and dry the product thoroughly.

Q2: My product is impure, even after recrystallization. How do I identify and remove common contaminants?

The most likely impurities are unreacted starting materials. The characteristic yellow color of the product can sometimes mask the presence of colorless or pale-yellow starting materials.

  • Causality: Incomplete reaction is the primary source of contamination. 4-nitroaniline and salicylaldehyde have different polarities and solubilities compared to the product, which can be exploited for purification.

  • Actionable Solutions:

    • TLC Analysis: Before purification, run a TLC of your crude product alongside standards of your starting materials. A well-run TLC plate will clearly show if starting materials are present.

    • Strategic Recrystallization: Ethanol is the most commonly cited and effective solvent for recrystallizing this compound.[5] The product should be sparingly soluble in cold ethanol but readily soluble in hot ethanol.

      • Problem: If starting material co-precipitates, it may be because the solution was cooled too rapidly or is too concentrated.

      • Solution: Dissolve the crude product in the minimum amount of boiling ethanol to achieve a saturated solution. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Fast crashing will trap impurities.

    • Washing: If 4-nitroaniline is a persistent impurity, a very quick wash of the crude solid with a small amount of cold diethyl ether before recrystallization can be effective, as the aniline has some solubility in ether while the Schiff base product has very little.

Q3: The reaction mixture turned dark brown or black. Is the experiment a failure?

While a pure reaction should yield a yellow solution and precipitate, a dark color indicates degradation. The product may still be salvageable, but the yield will be compromised.

  • Causality: Phenols are susceptible to oxidation, especially at high temperatures and over long reaction times, leading to the formation of colored polymeric byproducts. The aldehyde starting material can also undergo side reactions.

  • Actionable Solutions:

    • Control the Temperature: Avoid excessively high temperatures. A gentle reflux is sufficient. If using an oil bath, monitor the temperature to ensure it is not significantly higher than the boiling point of your solvent.

    • Reduce Reaction Time: Use TLC to determine the point of completion. Prolonged heating after the starting materials are consumed only increases the likelihood of degradation.

    • Purification Attempt: Even if the mixture is dark, attempt to isolate the solid product. Often, the colored impurities are amorphous and will remain in the mother liquor during recrystallization, allowing you to recover the pure yellow crystalline product. The use of activated charcoal during recrystallization can also help remove colored impurities, but use it sparingly as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this Schiff base condensation?

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine (4-nitroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde). This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a carbinolamine.[6]

  • Dehydration: Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then helps to eliminate the water molecule, forming a carbon-nitrogen double bond (the imine).[1][7]

Q2: How critical is solvent selection, and what are the best options?

Solvent choice is critical for reaction success. The ideal solvent should dissolve the reactants but allow the product to crystallize upon cooling for easy isolation.

  • Ethanol/Methanol: These are the most common and effective solvents. They provide good solubility for the reactants at reflux temperatures and allow for high recovery of the crystalline product upon cooling.[4][5]

  • "Green" Alternatives: Some protocols have successfully used water or grinding techniques (mechanochemistry) to eliminate the need for organic solvents, offering a more environmentally friendly approach.[8][9]

  • Solvent Polarity Effects: The polarity of the solvent can influence the reaction rate and even the electronic properties of the final product.[10][11] For this synthesis, protic solvents like ethanol are generally preferred.

Q3: What are the pros and cons of conventional heating versus alternative methods like microwave synthesis?

The choice of heating method can significantly impact reaction time and potentially the yield.

MethodProsCons
Conventional Reflux Simple setup, well-established, easy to monitor.[2]Longer reaction times (typically 1-4 hours).[12] Potential for thermal degradation with prolonged heating.
Microwave Irradiation Dramatically reduced reaction times (often 5-10 minutes).[5] Can lead to higher yields and cleaner reactions.[7]Requires specialized microwave reactor equipment. Reactions can be difficult to monitor in real-time.
Grinding (Solvent-Free) Environmentally friendly ("green chemistry").[8] High yields, simple procedure.May not be suitable for large-scale synthesis. Reaction progress can be harder to assess.

Q4: What is a reliable, high-yield protocol for synthesis and purification?

The following protocol is a robust and well-documented method for synthesizing 2-{[(4-Nitrophenyl)imino]methyl}phenol with a high yield.

Detailed Experimental Protocol: Conventional Synthesis

Materials:

  • Salicylaldehyde

  • 4-Nitroaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (e.g., 0.1 M) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve an equimolar amount of salicylaldehyde (0.1 M) in absolute ethanol.

  • Add the salicylaldehyde solution to the flask containing the 4-nitroaniline solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Heat the mixture to a gentle reflux with constant stirring. The solution should turn yellow.

  • Maintain the reflux for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase), checking for the disappearance of the starting material spots.

  • Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. Yellow crystals should begin to precipitate.

  • To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Collect the yellow crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol. A reported yield for this method is approximately 86%.[5]

  • Dry the purified crystals in a vacuum oven. Characterize the product via melting point, FT-IR, and NMR.[5]

    • Expected FT-IR (KBr, cm⁻¹): ~1655 (C=N, imine), ~3050 (O-H, phenolic).[5]

    • Expected ¹H NMR (DMSO-d₆) δ (ppm): ~8.70 (s, 1H, HC=N).[5]

Visualizing the Troubleshooting Process

To effectively diagnose issues during synthesis, a logical workflow is essential. The following diagram illustrates a step-by-step process from identifying a problem to implementing a solution.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Initial Observation: Low Yield or Impure Product tlc Step 1: Analyze Crude Product via TLC start->tlc incomplete Result: Starting Materials (SMs) Remain tlc->incomplete Is reaction incomplete? side_products Result: Multiple Unidentified Spots tlc->side_products Are side products visible? poor_crystal Result: Oily Product / No Precipitation tlc->poor_crystal Is physical form incorrect? action1 Action: Extend reflux time. Check for catalyst presence. incomplete->action1 action2 Action: Optimize temperature. Avoid overheating. side_products->action2 action3 Action: Review purification. Use slow crystallization, consider alternate solvent. poor_crystal->action3

Caption: A workflow for troubleshooting common synthesis problems.

References

  • Shaikh, J. I., et al. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Inorganic and Nano-Metal Chemistry, 52(9), 1083-1092. [Link]

  • Asim, M., et al. (2025). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. Bulletin of the Chemical Society of Ethiopia, 39(9), 1795-1806. [Link]

  • Shaikh, J. I., et al. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Taylor & Francis Online. [Link]

  • Shaikh, J. I., et al. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. ResearchGate. [Link]

  • Ibeji, C. U., & Onwudiwe, D. C. (2025). Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. ResearchGate. [Link]

  • An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication. (2019). E-RESEARCHCO. [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). SciSpace. [Link]

  • 2-{[(4-Nitrophenyl)imino]methyl}phenol. PubChem. [Link]

  • Molecular and crystal structure of 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: A redetermination. (2025). ResearchGate. [Link]

  • Singh, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]

  • Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry (RSC Publishing). [Link]

  • 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). PMC. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Self-published. [Link]

  • Bahule, B. B., et al. (2017). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDY OF NICKEL COMPLEXES DERIVED FROM SCHIFF BASES OF p-NITRO ANILINE AND m-NITRO ANILINE WITH AROMATIC ALDEHYDES. ResearchGate. [Link]

  • Wunder, S., et al. (2011). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PMC. [Link]

  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). International Science Community Association. [Link]

Sources

Optimization

Optimizing reaction conditions for the formation of 2-{[(4-Nitrophenyl)imino]methyl}phenol

Welcome to the Technical Support Center for Schiff base synthesis. This guide is designed for researchers and drug development professionals optimizing the condensation of salicylaldehyde and 4-nitroaniline to form 2-{[(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Schiff base synthesis. This guide is designed for researchers and drug development professionals optimizing the condensation of salicylaldehyde and 4-nitroaniline to form 2-{[(4-Nitrophenyl)imino]methyl}phenol .

Because the para-nitro group on the aniline derivative is strongly electron-withdrawing, this specific imine formation presents unique kinetic and thermodynamic challenges. This center provides field-proven protocols, mechanistic causality, and troubleshooting logic to ensure high-yield, reproducible results.

Reaction Optimization Matrix

Selecting the right reaction environment is critical for overcoming the high activation energy barrier caused by the deactivated amine. Below is a summary of validated quantitative data for different synthetic approaches:

ParameterConventional RefluxMicrowave IrradiationRoom Temp Stirring
Solvent Absolute EthanolWater or Solvent-FreeEthanol
Catalyst Glacial Acetic Acid (pH 4.5)None / H₂SO₄ (drops)H₂SO₄ (drops)
Reaction Time 2 - 4 hours2 - 5 minutes10 - 30 minutes
Temperature 80°C~100°C (150W)25°C
Average Yield 80 - 85%90 - 95%~70%
Primary Advantage Highly scalable, standard equipmentEco-friendly, rapid kinetics[1]Low energy consumption[2]

Validated Experimental Workflow

The following standard operating procedure (SOP) utilizes the conventional reflux method, optimized for maximum equilibrium shift.

ExperimentalWorkflow Step1 1. Reactant Preparation Salicylaldehyde + 4-Nitroaniline Step2 2. Solvent & Catalyst Absolute EtOH + Acid (pH 4.5) Step1->Step2 Step3 3. Condensation Reflux 80°C + Water Removal Step2->Step3 Step4 4. Crystallization Cooling & Precipitation Step3->Step4 Step5 5. Final Product 2-{[(4-Nitrophenyl)imino]methyl}phenol Step4->Step5

Workflow for optimizing the synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol.

Step-by-Step Methodology
  • Reagent Preparation: Accurately weigh equimolar amounts (1:1 ratio) of salicylaldehyde and 4-nitroaniline[2].

  • Solvent & Catalyst Addition: Dissolve the reactants in absolute ethanol. Add a catalytic amount of glacial acetic acid dropwise until the solution reaches a pH of 4.5 to 5.0.

    • Mechanistic Causality: The acid protonates the carbonyl oxygen of salicylaldehyde, significantly enhancing its electrophilicity. However, if the pH drops below 3, the amine group of 4-nitroaniline will protonate into an ammonium salt, destroying its nucleophilicity and stalling the reaction[3].

  • Condensation & Dehydration: Heat the mixture to reflux (approx. 80°C) for 2 to 4 hours. Integrate a Soxhlet extractor filled with 3Å molecular sieves or a Dean-Stark apparatus.

    • Mechanistic Causality: Imine formation is a reversible equilibrium. Continuous physical removal of the water byproduct forces the reaction forward according to Le Chatelier’s principle.

  • Self-Validating Checkpoint: Monitor the reaction visually. A successful condensation is indicated by a distinct color shift to deep orange/yellow, signifying the formation of the extended conjugated system of the Schiff base.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation.

  • Purification: Filter the crude precipitate under a vacuum. Recrystallize using hot absolute ethanol to yield pure 2-{[(4-Nitrophenyl)imino]methyl}phenol.

Troubleshooting Guide

Encountering issues during synthesis is common due to the electronic deactivation of the reagents. Use the logical tree and Q&A below to diagnose and resolve failures.

TroubleshootingLogic Issue Issue: Low Yield / Stalled Reaction CheckPH Diagnostic: Check pH Issue->CheckPH PHLow pH < 3 Amine is deactivated CheckPH->PHLow PHOpt pH 4-5 Optimal activation CheckPH->PHOpt FixPH Action: Reduce acid catalyst PHLow->FixPH CheckH2O Diagnostic: Check Water Removal PHOpt->CheckH2O H2OHigh Hydrolysis occurring CheckH2O->H2OHigh FixH2O Action: Add 3Å Molecular Sieves H2OHigh->FixH2O

Logical troubleshooting tree for low yields in Schiff base condensation.

Q: My reaction stalls at 50% conversion. Why is the starting material persisting? A: This is a classic equilibrium issue compounded by the electronic nature of your reagents. The para-nitro group on 4-nitroaniline is strongly electron-withdrawing (via both inductive and mesomeric effects), which significantly diminishes the nucleophilicity of the amine[3]. To overcome this high activation barrier, ensure your pH is strictly optimized (4.5–5.0) and verify that your water-removal system is active and not saturated.

Q: The product degrades into two distinct spots on my TLC plate during purification. What is happening? A: You are observing the hydrolysis of the imine bond. Schiff bases are highly sensitive to moisture in slightly acidic environments. If you are attempting to purify the compound via standard silica gel chromatography, the acidic silanol groups on the stationary phase are cleaving the imine back into salicylaldehyde and 4-nitroaniline[2]. Switch your purification strategy exclusively to recrystallization from hot ethanol.

Q: Can I substitute sulfuric acid for glacial acetic acid as the catalyst? A: Yes, but with extreme caution. While concentrated H₂SO₄ can be used (typically 1-2 drops per 20 mL of solvent)[2], it is a strong acid that can easily overshoot the optimal pH window, leading to the immediate protonation and precipitation of the 4-nitroanilinium salt. Glacial acetic acid provides a safer, more buffered approach.

Frequently Asked Questions (FAQs)

Q: How can I accelerate this synthesis for high-throughput drug screening? A: Transition from conventional reflux to microwave-assisted synthesis. Irradiating the equimolar mixture in an aqueous medium or under solvent-free conditions at ~150W can drive the condensation to completion in 2 to 5 minutes, often increasing the yield to >90% by rapidly overcoming the activation energy barrier[1].

Q: How do I spectroscopically validate the formation of 2-{[(4-Nitrophenyl)imino]methyl}phenol? A: Infrared (IR) spectroscopy is the most rapid validation tool. Look for the disappearance of the aldehyde carbonyl stretch (C=O) at ~1660 cm⁻¹ and the primary amine N-H stretches at ~3300-3500 cm⁻¹. The definitive marker of success is the appearance of a sharp, strong azomethine (C=N) stretch between 1600 cm⁻¹ and 1620 cm⁻¹[3].

References

  • Synthesis of Schiff's Bases With Simple Synthetic Approach ResearchG
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media ResearchG
  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) (Co and Cu) Complexes DUJOPAS (Federal University Dutse)

Sources

Troubleshooting

Enhancing the stability of 2-{[(4-Nitrophenyl)imino]methyl}phenol metal complexes

To: Research & Development Team From: Senior Application Scientist, Coordination Chemistry Division Subject: Technical Guide: Stability Enhancement of 2-{[(4-Nitrophenyl)imino]methyl}phenol Metal Complexes Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Coordination Chemistry Division Subject: Technical Guide: Stability Enhancement of 2-{[(4-Nitrophenyl)imino]methyl}phenol Metal Complexes

Introduction: The Stability Paradox

The ligand 2-{[(4-Nitrophenyl)imino]methyl}phenol is a bidentate Schiff base derived from salicylaldehyde and 4-nitroaniline. While widely used for its biological activity (antimicrobial, anticancer) and non-linear optical properties, it presents a specific stability paradox:

  • Thermodynamic Chelate Effect: The formation of a six-membered chelate ring with the metal ion (involving the phenolic oxygen and imine nitrogen) provides significant stabilization.

  • Electronic Destabilization: The para-nitro group (

    
    ) is strongly electron-withdrawing. It reduces the electron density on the imine nitrogen, weakening its 
    
    
    
    -donor capability to the metal center compared to unsubstituted analogues. This makes the metal-ligand bond more susceptible to dissociation and subsequent hydrolysis.

This guide addresses these specific challenges, providing troubleshooting protocols to ensure the integrity of your complexes during synthesis, storage, and biological assay.

Module 1: Synthesis & Complexation Troubleshooting

User Query: "My ligand yield is low, and the subsequent metal complex precipitates immediately as an amorphous sludge rather than crystals. What is going wrong?"

Root Cause Analysis: The nitro group on the aniline precursor reduces the nucleophilicity of the amine, making the condensation reaction with salicylaldehyde sluggish. If the ligand is not fully formed or purified, unreacted precursors will contaminate the complexation step. Immediate amorphous precipitation often indicates rapid, uncontrolled kinetic aggregation rather than thermodynamic crystallization, or the formation of metal-hydroxides due to incorrect pH.

Troubleshooting Protocol:

StepActionTechnical Rationale
1. Ligand Synthesis Catalyze & Reflux: Use glacial acetic acid (catalytic amount) in absolute ethanol. Reflux for at least 3–4 hours.Acid catalysis protonates the carbonyl oxygen, making it more electrophilic to compensate for the weak nucleophilicity of 4-nitroaniline.
2. Water Removal Dean-Stark or Molecular Sieves: Ensure anhydrous conditions.Schiff base formation is a reversible equilibrium.[1] Removing water drives the reaction to completion (

).
3. Complexation pH Buffer to pH 7.5–8.0: Add dilute NaOH or Sodium Acetate dropwise to the ligand solution before adding the metal salt.Deprotonation of the phenolic -OH is required for coordination. However, pH > 9 risks metal hydroxide precipitation; pH < 5 risks Schiff base hydrolysis.
4. Solvent Switch Use DMF/Ethanol Mix: If the complex precipitates too fast in ethanol, use a 1:1 mixture of Ethanol and DMF.DMF increases solubility, slowing down precipitation and allowing for organized crystal lattice growth (Thermodynamic product).

Module 2: Hydrolytic Stability & Solvent Compatibility

User Query: "I observe a color change from yellow/green to pale yellow when my complex is dissolved in aqueous buffers for biological testing. Is the complex degrading?"

Root Cause Analysis: Yes. The color change likely indicates the hydrolysis of the imine bond (


), releasing the free salicylaldehyde (pale yellow) and 4-nitroaniline. This is accelerated by the electron-withdrawing nitro group, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.

Visualizing the Degradation Mechanism:

HydrolysisMechanism Complex Metal Complex (Intact) Attack Nucleophilic Attack (H2O on C=N) Complex->Attack Low pH / High Water Content Intermediate Carbinolamine Intermediate Attack->Intermediate Rate Determining Step Breakdown Bond Cleavage Intermediate->Breakdown Products Salicylaldehyde + 4-Nitroaniline + Metal Ion Breakdown->Products Irreversible

Caption: Figure 1. Hydrolytic degradation pathway of the Schiff base complex.[2][3] The electron-poor imine carbon is the primary failure point.

Stabilization Protocol for Biological Assays:

  • The "DMSO Stock" Rule: Always prepare stock solutions in anhydrous DMSO or DMF . These aprotic solvents prevent hydrolysis during storage.

  • The Dilution Limit: When diluting into aqueous media (e.g., PBS buffer), ensure the final organic co-solvent concentration is < 1% to avoid toxicity, but perform the dilution immediately before use.

  • pH Adjustment: Avoid acidic buffers (pH < 5). The protonation of the imine nitrogen accelerates hydrolysis by making the carbon even more electrophilic.

Solvent Compatibility Matrix:

SolventStability RatingMechanism of Interaction
DMSO / DMF High Aprotic; stabilizes the complex via solvation without attacking the imine bond.
Ethanol / Methanol Medium Protic; can support solvolysis over long periods (days).
Water (Neutral) Low Nucleophilic attack on C=N; slow hydrolysis.
Water (Acidic) Critical Failure Rapid hydrolysis; protonation of imine nitrogen catalyzes cleavage.

Module 3: Thermal & Oxidative Stability

User Query: "We are seeing decomposition peaks in TGA (Thermogravimetric Analysis) around 200°C. Is this the ligand decomposing or the coordinated water?"

Root Cause Analysis: Complexes of this ligand often crystallize with coordinated water molecules (e.g.,


) to satisfy the metal's coordination number (usually 6).
  • Weight loss at 100–150°C: Lattice water (solvent).

  • Weight loss at 150–220°C: Coordinated water.

  • Weight loss > 280°C: Ligand decomposition.

If you see decomposition < 250°C that is not water, the nitro group may be inducing thermal instability in the lattice.

Enhancement Strategy: The Ternary Complex Approach To boost thermal stability and prevent aquation (which leads to hydrolysis), replace the coordinated water with a strong ancillary ligand (e.g., Pyridine, 1,10-Phenanthroline).

Experimental Workflow for Ternary Stabilization:

TernarySynthesis Start Metal Salt + Ligand (Ethanol, Reflux) Step2 Add Ancillary Ligand (Phenanthroline/Pyridine) Start->Step2 1:1:1 Stoichiometry Reaction Reflux 4 Hours Step2->Reaction Precipitation Cool to RT Precipitate Ternary Complex Reaction->Precipitation Result Enhanced Stability: [M(L)(Phen)]+ Precipitation->Result Displaces H2O

Caption: Figure 2. Synthesis workflow for ternary complexes. Ancillary ligands displace labile water, locking the metal center and preventing hydrolytic attack.

Frequently Asked Questions (FAQ)

Q1: Why is the Copper(II) complex more stable than the Zinc(II) complex? A: This follows the Irving-Williams Series (


). Copper(II) has the highest charge-to-radius ratio and Crystal Field Stabilization Energy (CFSE) due to the Jahn-Teller distortion, which creates a stronger thermodynamic bond with the phenolic oxygen and imine nitrogen [1]. Zinc(II) (

) has zero CFSE, making its bonds more labile and the complex more prone to hydrolysis.

Q2: Can I use microwave synthesis to improve stability? A: Microwave synthesis improves purity and yield by reducing reaction time (minutes vs. hours), which minimizes side reactions (like oxidation of the phenol). However, it does not change the intrinsic thermodynamic stability of the final molecule. It is highly recommended for the initial ligand synthesis to ensure a clean starting material [3].

Q3: How do I confirm the complex is formed and stable? A:

  • FT-IR: Look for the shift in the Imine (

    
    ) stretch. Free ligand 
    
    
    
    ; Complex
    
    
    . A shift to lower frequency confirms coordination via nitrogen.
  • UV-Vis: Appearance of a Charge Transfer (LMCT or MLCT) band in the 400–500 nm region, distinct from the ligand's own

    
     transitions [4].
    

References

  • BenchChem. (2025).[3] Technical Support Center: Stability of Metal Complexes with Salicylaldehyde Schiff Bases. Retrieved from

  • J. Am. Chem. Soc. (1963).[4] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Retrieved from [4]

  • Taylor & Francis. (2022).[5][6][7][8] 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis and characterization. Retrieved from

  • ResearchGate. (2025). Effects of Solvents on the Electronic and Molecular Properties of 4-((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. Retrieved from

  • Ignited Minds Journals. (2022).[5][6] A Review of Stability Constants with a Reference of Schiff Bases. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Selectivity in 2-{[(4-Nitrophenyl)imino]methyl}phenol-Based Sensors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to resolve the most common selectivity and performance issues encountered with [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to resolve the most common selectivity and performance issues encountered with [1].

Also known as 4-nitro-N-salicylideneaniline, this molecule features a highly responsive push-pull electronic system. While[2], their inherent structural flexibility often leads to cross-reactivity. Furthermore, recent breakthroughs have demonstrated this molecule's extraordinary utility in[3].

Whether you are leveraging its N,O-chelating pocket for transition metal detection or exploiting its crystalline polymorphs for mechanosensing, the FAQs and self-validating protocols below are designed to ensure absolute scientific rigor in your experiments.

Section 1: Troubleshooting Chemical Selectivity (FAQs)

Q1: Why does my sensor exhibit high cross-reactivity with transition metals like Cu²⁺ and Fe³⁺ when I am targeting Zn²⁺? Causality: The N,O-chelating pocket of the sensor is electron-rich and flexible. According to the Irving-Williams series, metals with higher charge densities or favorable crystal field stabilization energies (like Cu²⁺) will outcompete Zn²⁺ for these binding sites, leading to false-positive fluorescence quenching or shifts. Resolution: Implement a chemical masking strategy. Introducing sodium thiosulfate (Na₂S₂O₃) into your buffer selectively complexes Cu²⁺, sequestering it from the sensor's imine nitrogen and phenolic oxygen. This restores the Chelation-Enhanced Fluorescence (CHEF) effect specifically for Zn²⁺.

Q2: How does the solvent composition affect the detection limit and selectivity of this push-pull Schiff base? Causality: The 4-nitro group acts as a strong electron-withdrawing moiety, while the phenol acts as an electron donor, creating a strong intramolecular charge transfer (ICT) state. In highly polar protic solvents (like pure water), hydrogen bonding disrupts the excited-state intramolecular proton transfer (ESIPT) and quenches the baseline fluorescence. Resolution: Utilize a mixed organic-aqueous system (e.g., 9:1 DMSO/HEPES buffer). DMSO, a polar aprotic solvent, solvates the metal cations without forming strong hydrogen bonds with the sensor's phenolic oxygen. This keeps the binding pocket "open" and stabilizes the keto-enamine tautomer, drastically improving signal-to-noise ratios.

Q3: Can 2-{[(4-Nitrophenyl)imino]methyl}phenol be used for highly selective anion sensing? Causality: Yes, specifically for highly basic anions like Cyanide (CN⁻) or Fluoride (F⁻). The mechanism here is not coordination, but deprotonation. The strong basicity of these anions removes the phenolic proton. The resulting phenolate anion dramatically increases the push-pull electron density toward the 4-nitro group, causing a distinct colorimetric shift (yellow to deep red/orange). Resolution: To distinguish between CN⁻ and F⁻, you must tune the solvent hydration energy. F⁻ sensing is optimal in anhydrous acetonitrile, whereas CN⁻ can be selectively detected in aqueous mixtures where the high hydration energy of F⁻ prevents it from deprotonating the sensor.

SelectivityWorkflow A 2-{[(4-Nitrophenyl)imino]methyl}phenol (Sensor Stock) B Solvent Optimization (e.g., DMSO/HEPES) A->B Dilution C pH Adjustment (Target pH 7.2-7.4) B->C Buffer addition D Interference Screening (Cu²⁺, Fe³⁺, Ni²⁺) C->D Analyte introduction E Apply Masking Agents (e.g., Na₂S₂O₃ for Cu²⁺) D->E High cross-reactivity F Selective CHEF Effect (Target Ion Binding) D->F Low cross-reactivity E->F Interferents neutralized

Caption: Workflow for optimizing the chemical selectivity of the Schiff base sensor.

Section 2: Troubleshooting Mechanosensitive Fluorochromism (FAQs)

Q4: I am attempting to utilize the sensor for mechanical stress detection, but the crystals are not exhibiting the expected color change. What is the issue? Causality: You are likely working with the thermodynamically stable polymorph rather than the metastable one. 4-nitro-N-salicylideneaniline exhibits mechanically-sensitive fluorochromism via a "molecular domino transformation"[3]. This single-crystal-to-single-crystal (SCSC) phase transition only occurs if you start with the kinetically trapped 1Y polymorph (strong yellow emission). If your crystallization process yielded the stable 1O polymorph (weak orange emission), the molecules are already in their lowest energy state, and mechanical stimuli will not induce a transition. Resolution: You must alter your crystallization kinetics. Follow Protocol B below, utilizing rapid solvent evaporation to kinetically trap the 1Y polymorph before it can relax into the 1O state.

DominoTransformation A 1Y Polymorph Crystal (Strong Yellow Emission) B Mechanical Stimulus (< few μN force) A->B External stress C Localized Polymorphic Transformation B->C Activation energy met D Molecular Domino Effect (Crystal Lattice Shift) C->D Propagation E 1O Polymorph Crystal (Weak Orange Emission) D->E SCSC Phase Transition

Caption: Molecular domino transformation mechanism in 4-nitro-N-salicylideneaniline crystals.

Section 3: Standardized Experimental Protocols

Protocol A: Preparation of the Sensor for Selective Metal Ion Detection

This protocol utilizes a self-validating solvent system to ensure the sensor is in the correct tautomeric state prior to analyte introduction.

  • Stock Preparation: Dissolve exactly 2.42 mg of 2-{[(4-Nitrophenyl)imino]methyl}phenol in 10 mL of anhydrous DMSO to create a 1 mM stock solution.

    • Self-Validation Checkpoint: The solution must be clear and pale yellow. If the solution appears deep red, the DMSO is wet or basic, causing premature deprotonation. Discard and use fresh, anhydrous solvent.

  • Buffer Formulation: Prepare a 10 mM HEPES buffer solution and adjust the pH to exactly 7.4 using 0.1 M NaOH.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM using a 9:1 (v/v) mixture of DMSO and the HEPES buffer.

    • Self-Validation Checkpoint: Measure the UV-Vis absorption. A stable peak at ~340 nm confirms the presence of the active enol-imine form. A peak shifting toward 420 nm indicates unwanted hydrolysis of the imine bond.

  • Masking: Add 100 µL of 1 mM Na₂S₂O₃ per 10 mL of working solution to mask interfering Cu²⁺ ions.

  • Analyte Introduction: Titrate the target metal ion (e.g., Zn²⁺) and monitor the fluorescence emission at ~520 nm (excitation at 360 nm).

Protocol B: Crystallization of the 1Y Polymorph for Mechanosensing

This protocol isolates the metastable polymorph required for molecular domino transformations.

  • Dissolution: Dissolve 50 mg of the synthesized Schiff base in 5 mL of absolute ethanol at 60°C until completely clear.

  • Kinetic Trapping: Transfer the vial to a fume hood and apply a gentle stream of dry nitrogen gas over the surface of the solution to force rapid evaporation at room temperature. Do not allow the solution to cool slowly.

  • Harvesting: Carefully collect the resulting microcrystals using a vacuum filtration setup.

    • Self-Validation Checkpoint: Illuminate the harvested crystals under a 365 nm UV lamp. They must exhibit a bright, vibrant yellow emission. Any crystals exhibiting a dull orange emission have thermodynamically relaxed into the 1O polymorph and must be discarded.

Section 4: Quantitative Data & Benchmarking

The following table summarizes the optimized operational parameters and selectivity resolution strategies for the different sensing modalities of the 2-{[(4-Nitrophenyl)imino]methyl}phenol platform.

Sensor ModalityTarget AnalyteOptimized Operating MediumSelectivity MechanismLimit of Detection (LOD)Primary InterferentsResolution Strategy
Cation Sensing Zn²⁺9:1 DMSO/HEPES (pH 7.4)CHEF Effect (N,O-chelation)~0.5 µMCu²⁺, Fe³⁺Chemical masking with Na₂S₂O₃
Anion Sensing CN⁻1:1 H₂O/CH₃CNPhenol Deprotonation~1.2 µMF⁻, AcO⁻Solvent hydration tuning
Mechanosensing Mechanical ForceSolid State (1Y Polymorph)SCSC Phase Transition< 5 μNThermal relaxationKinetic crystallization trapping

References

  • "2-{[(4-Nitrophenyl)imino]methyl}phenol - PubChem", National Institutes of Health (NIH). URL: [Link]

  • "Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors", National Center for Biotechnology Information (NCBI). URL: [Link]

  • "Mechanically-Sensitive Fluorochromism by Molecular Domino Transformation in a Schiff Base Crystal", ChemRxiv. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-{[(4-Nitrophenyl)imino]methyl}phenol

Introduction Welcome to the Technical Support Center. This guide addresses the purification and refinement of 2-{[(4-Nitrophenyl)imino]methyl}phenol (CAS: 788-25-0), a Schiff base synthesized from salicylaldehyde and 4-n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and refinement of 2-{[(4-Nitrophenyl)imino]methyl}phenol (CAS: 788-25-0), a Schiff base synthesized from salicylaldehyde and 4-nitroaniline.

This compound exhibits solvatochromic properties and is a critical intermediate in coordination chemistry and biological assays. However, its purification is often plagued by hydrolytic instability and persistent starting material contamination (specifically the toxic 4-nitroaniline).

This guide moves beyond standard textbook procedures, offering field-tested protocols to maximize purity (>98%) and yield while mitigating common failure modes like "oiling out" or hydrolysis.

Module 1: Synthesis & Crude Isolation (The Foundation)

Q: My crude yield is high, but the melting point is depressed (<165°C). What is the root cause?

A: A depressed melting point typically indicates contamination with unreacted 4-nitroaniline (MP: ~147°C) . This occurs if the condensation reaction reaches equilibrium but fails to drive to completion.

Corrective Action:

  • Stoichiometry: Ensure a strict 1:1 molar ratio of salicylaldehyde to 4-nitroaniline. Excess aldehyde is easier to remove (liquid) than the amine.

  • Catalysis: Use glacial acetic acid (2-3 drops per 20 mL solvent) rather than strong mineral acids (H₂SO₄), which can promote hydrolysis during the workup [1].

  • Solvent Choice: Use Absolute Ethanol (EtOH) . Water content in 95% EtOH can shift the equilibrium back to the starting materials.

Q: Can I use microwave irradiation to improve the crude profile?

A: Yes. Microwave-assisted synthesis (Green Chemistry approach) significantly reduces reaction time (from 2-4 hours to <5 minutes) and often produces a cleaner crude solid, reducing the burden on recrystallization [2].

Module 2: Recrystallization Protocols (The Core)

The following protocols are designed to balance recovery with purity.

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of crude solids with minor impurities.

  • Dissolution: Place the crude yellow solid in an Erlenmeyer flask. Add hot absolute ethanol (near boiling, ~78°C) dropwise.

    • Tech Tip: Do not boil excessively; prolonged heating promotes hydrolysis.

  • Saturation: Swirl constantly until the solid just dissolves. If a small amount of dark residue remains insoluble, filter hot.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Critical: Rapid cooling traps impurities in the crystal lattice.

  • Finishing: Once room temperature is reached, place in an ice bath (0-4°C) for 15 minutes to maximize yield.

  • Collection: Filter via vacuum. Wash with cold ethanol (0°C).

Protocol B: The "Oiling Out" Rescue (Ethanol/Water)

Best for: Samples that form a sticky oil instead of crystals.

  • Dissolve the crude material in the minimum amount of boiling ethanol.

  • Add hot water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of hot ethanol to clear the turbidity.

  • Allow to cool very slowly. The presence of water increases the polarity, forcing the non-polar Schiff base out of solution more effectively than ethanol alone [3].

Module 3: Troubleshooting & Failure Analysis

Visualizing the Purification Logic

The following decision tree outlines the logical flow for purifying this specific Schiff base.

PurificationLogic Start Crude Product (Yellow Solid/Oil) CheckSol Solubility Check (Hot EtOH) Start->CheckSol Soluble Fully Soluble CheckSol->Soluble Clear Solution Insoluble Insoluble Residue CheckSol->Insoluble Turbid Cooling Controlled Cooling (RT -> 4°C) Soluble->Cooling FilterHot Hot Filtration (Remove inorganics) Insoluble->FilterHot FilterHot->Cooling Oiling Problem: Product Oils Out Cooling->Oiling Phase Separation Crystals Crystals Form Cooling->Crystals Precipitation Rescue Rescue Protocol: 1. Reheat 2. Add Seed Crystal 3. Scratch Glass Oiling->Rescue Wash Wash with Cold EtOH Crystals->Wash Rescue->Cooling Final Pure Product (MP: 173-174°C) Wash->Final

Figure 1: Decision tree for the purification of 2-{[(4-Nitrophenyl)imino]methyl}phenol, detailing corrective actions for common solubility issues.

Troubleshooting FAQs

Q: My product turned orange/red after recrystallization. Is it degraded? A: Not necessarily. This compound is thermochromic . Crystalline forms can appear yellow, but may turn orange/red upon heating or grinding due to tautomerism (enol-imine to keto-amine) [4].

  • Verification: Check the Melting Point.[1][2] If it is sharp and near 173-174°C [1], the product is pure regardless of the color shift.

Q: I suspect hydrolysis occurred. How do I confirm? A: Hydrolysis reverts the product to Salicylaldehyde (smells like almonds) and 4-nitroaniline.

  • Test: Run a TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Observation: If you see a spot matching the 4-nitroaniline standard (lower Rf typically), hydrolysis has occurred.

  • Fix: Recrystallize again using anhydrous ethanol and ensure no acid catalyst remains.

Module 4: Characterization & Validation

Ensure your purified compound meets these specifications before proceeding to biological or materials testing.

ParameterSpecificationNotes
Appearance Brilliant Yellow NeedlesMay darken to orange upon grinding.
Melting Point 173 – 174°C Sharp range (<2°C difference) indicates high purity [1].
IR Spectrum 1615 cm⁻¹ (C=N stretch)Absence of broad -NH₂ bands (3300-3500 cm⁻¹) confirms reaction of amine.
Solubility Soluble: DMSO, DMF, Hot EtOHInsoluble: Water, Hexane.

References

  • Haghgooie, H. et al. "Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes." Asian Journal of Chemistry, vol. 27, no. 12, 2015.

  • Abirami, M. et al. "Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach."[1] International Journal of ChemTech Research, vol. 6, no. 4, 2014.

  • BenchChem Technical Support.[3] "Recrystallization of Substituted Anilines." BenchChem Technical Guides, 2025.

  • Burgess, J. et al. "Four N-(2-hydroxybenzylidene)aniline derivatives." Acta Crystallographica Section C, vol. 55, 1999.[4]

Sources

Optimization

Technical Support Center: Troubleshooting 2-{[(4-Nitrophenyl)imino]methyl}phenol Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when utilizing 2-{[(4-Nitrophenyl)imino]methyl}phenol (also known as N-salicy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when utilizing 2-{[(4-Nitrophenyl)imino]methyl}phenol (also known as N-salicylidene-4-nitroaniline) in biological and chemical assays.

This compound is a classic Schiff base, characterized by an electron-donating phenolic hydroxyl group and a strongly electron-withdrawing 4-nitro group. While this "push-pull" conjugated system makes it an excellent chemosensor for metal ions (like Zn²⁺) and a potent biologically active scaffold[1], its physicochemical properties introduce significant artifacts in standard aqueous assays. This guide deconstructs the root causes of these interferences and provides field-proven, self-validating protocols to ensure your data remains robust.

Part 1: Core Troubleshooting Guides

Q1: Why does my compound's absorbance/fluorescence signal rapidly decay or drift when added to an aqueous buffer?

The Root Cause: Imine Hydrolysis and Aggregation The azomethine (C=N) linkage in Schiff bases is inherently susceptible to nucleophilic attack by water, leading to hydrolysis back into the starting materials: salicylaldehyde and 4-nitroaniline[2]. The highly electron-withdrawing 4-nitro group on the aniline ring pulls electron density away from the imine bond, making the imine carbon highly electrophilic and even more vulnerable to hydrolysis.

Furthermore, with a computed XLogP3 of 2.9, this compound is highly lipophilic[3]. When introduced into purely aqueous media without an appropriate carrier solvent, it rapidly aggregates. This aggregation causes dynamic light scattering, which manifests as a drifting, unstable baseline in spectrophotometric readings before the compound eventually precipitates.

Q2: Why am I seeing false positives or high background noise in my MTT cell viability assays?

The Root Cause: Spectral Overlap and Redox Interference The MTT assay relies on cellular oxidoreductases reducing a yellow tetrazolium salt into a purple formazan dye, which is measured at ~550–570 nm[4]. 2-{[(4-Nitrophenyl)imino]methyl}phenol interferes with this process through two distinct mechanisms:

  • Colorimetric Interference: The compound is intensely colored (yellow/orange) due to its extended conjugation. This intrinsic absorbance overlaps significantly with the formazan readout, artificially inflating the apparent cell viability[4].

  • Redox Cycling: Nitroaromatic compounds can act as alternative electron acceptors. They can be inadvertently reduced by cellular dehydrogenases or alter the intracellular redox balance, directly interfering with the enzymatic reduction of the tetrazolium dye[5].

Part 2: Visualizing the Interference Mechanisms

Hydrolysis SB Schiff Base (2-{[(4-Nitrophenyl)imino]methyl}phenol) Intermediate Hemiaminal Intermediate SB->Intermediate Nucleophilic Attack Water Aqueous Buffer (H2O + H+) Water->Intermediate Products Salicylaldehyde + 4-Nitroaniline Intermediate->Products Bond Cleavage (pH < 7.0)

Mechanistic pathway of Schiff base imine hydrolysis in aqueous environments.

Workflow Start Assay Interference Detected CheckSol Check Solubility (Precipitation/Scattering?) Start->CheckSol AddCoSolvent Optimize Co-solvent (Use 1-5% DMSO) CheckSol->AddCoSolvent Yes CheckpH Check Buffer pH (Is pH < 7.4?) CheckSol->CheckpH No AdjustpH Adjust to pH 7.4 (Use HEPES/Tris) CheckpH->AdjustpH Yes CheckRedox Check Redox Interference (MTT Assay?) CheckpH->CheckRedox No UseAlternative Use ATP/Fluorescent Assay CheckRedox->UseAlternative Yes

Step-by-step troubleshooting workflow for resolving Schiff base assay interference.

Part 3: Quantitative Interference Matrix

To guide your experimental design, the following table summarizes how solvent and pH choices dictate the stability and assay compatibility of the compound.

Solvent SystemBuffer pHEstimated Half-Life (t½)Optical InterferenceRecommended Assay
100% Aqueous5.0 (Acidic)< 1 HourHigh (Scattering/Precipitation)None (Unstable)
100% Aqueous7.4 (Neutral)~ 4 HoursHigh (Scattering)None (Insoluble)
5% DMSO / 95% Buffer7.4 (Neutral)> 24 HoursModerate (Color Overlap)ATP / Fluorescence
5% DMSO / 95% Buffer8.5 (Basic)~ 12 HoursHigh (Phenolate Formation)ATP / Fluorescence

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on single-point measurements. The following protocols incorporate built-in validation steps to guarantee that your observed signals are biological or chemical realities, not artifacts.

Protocol 1: Preparation of Hydrolysis-Resistant Working Solutions

Objective: Prevent imine hydrolysis and aggregation prior to assay deployment.

  • Stock Preparation: Dissolve 2-{[(4-Nitrophenyl)imino]methyl}phenol in 100% anhydrous, cell-culture grade DMSO to create a 10 mM stock. Causality: The absence of water completely halts hydrolysis.

  • Buffer Selection: Prepare a 50 mM HEPES buffer and strictly adjust the pH to 7.4. Avoid acetate or citrate buffers, as acidic environments catalyze C=N bond cleavage[2].

  • Working Solution: Slowly spike the DMSO stock into the HEPES buffer while vortexing vigorously to achieve a final concentration of 10–50 µM (Final DMSO concentration must be ≤ 1% for cell assays, up to 5% for cell-free assays).

  • Self-Validation Step (Spectrophotometric Check): Immediately measure the absorbance spectrum (300–600 nm). Incubate at room temperature for 60 minutes and measure again. A shift in the λmax or a drop in peak intensity indicates hydrolysis or precipitation. Proceed only if the spectra overlay perfectly.

Protocol 2: Orthogonal Cell Viability Assay (Bypassing MTT)

Objective: Measure cytotoxicity without redox or colorimetric interference from the nitroaromatic Schiff base.

  • Cell Seeding: Seed cells in a solid white opaque 96-well plate (to prevent optical cross-talk) and incubate overnight.

  • Treatment: Treat cells with the compound (prepared via Protocol 1) alongside a Vehicle Control (e.g., 1% DMSO) for the desired time point (e.g., 24 hours).

  • Assay Selection: Discard the MTT protocol. Instead, utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®). Causality: ATP assays measure luminescence generated by luciferase, which is entirely independent of cellular oxidoreductases and is unaffected by the compound's 550 nm absorbance[5].

  • Self-Validation Step (Quenching Control): In three empty wells, add the assay reagent, ATP standard, and your compound at its highest concentration. Compare the luminescence to wells containing only the assay reagent and ATP. If the signal drops, your compound is quenching the luminescence, and data must be mathematically corrected.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the diluted aqueous working solution in the fridge for next week's experiment? A: Absolutely not. Even at 4°C and pH 7.4, the imine bond will slowly hydrolyze over several days[2]. Always prepare aqueous working solutions fresh immediately before use.

Q: My compound seems stable, but my fluorescence assay for intracellular zinc is failing. Why? A: 2-{[(4-Nitrophenyl)imino]methyl}phenol is a known ligand that forms stable coordination complexes with transition metals like Zn(II)[1]. If you are using it in a complex biological matrix, it will actively scavenge free metal ions, altering both the intracellular metal pool and its own fluorescence profile. You must run a metal-chelator control (e.g., adding EDTA) to establish a baseline.

References

1.[3] PubChem. "2-{[(4-Nitrophenyl)imino]methyl}phenol | C13H10N2O3 | CID 264934". National Institutes of Health. Available at: 2.[1] Revue Roumaine de Chimie. "FACILE SYNTHESIS, SOLUBLIZATION STUDIES AND ANTI-INFLAMMATORY ACTIVITY OF AMORPHOUS ZINC(II) CENTERED ALDIMINE COMPLEXES". Available at: 3.[2] MDPI. "Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels". Available at: 4.[4] MDPI. "Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy". Available at: 5.[5] Semantic Scholar. "Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay". Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating the Accuracy of 2-{[(4-Nitrophenyl)imino]methyl}phenol as an Ultra-Sensitive Mechanofluorochromic Sensor

Executive Summary The demand for ultra-sensitive, zero-power mechanical sensors has driven significant innovation in the field of mechanofluorochromic (MFC) materials. Among these, the Schiff base 2-{[(4-Nitrophenyl)imin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for ultra-sensitive, zero-power mechanical sensors has driven significant innovation in the field of mechanofluorochromic (MFC) materials. Among these, the Schiff base 2-{[(4-Nitrophenyl)imino]methyl}phenol —commonly referred to as 4-nitro-N-salicylideneaniline—has emerged as a breakthrough candidate. Unlike traditional MFC dyes that require substantial macroscopic force (e.g., grinding or shearing) to induce a localized color shift, this specific compound leverages a rare phenomenon known as Molecular Domino Transformation (MDT) . By translating a localized micro-Newton (< 1 µN) stimulus into a whole-crystal optical response, it offers unprecedented accuracy and signal amplification for threshold force detection.

This guide provides an objective, data-backed comparison of this Schiff base against conventional alternatives, detailing the causality behind its performance and establishing self-validating protocols for its implementation.

Mechanistic Grounding: The Causality of Molecular Domino Transformation

To utilize 2-{[(4-Nitrophenyl)imino]methyl}phenol accurately, one must understand the thermodynamic and crystallographic causality driving its sensor capabilities. The molecule is a classic "push-pull" Schiff base, synthesized via the condensation of salicylaldehyde and 4-nitroaniline.

When recrystallized rapidly from tetrahydrofuran (THF), the compound can be kinetically trapped in a metastable polymorph, designated as 1O . In this state, the molecules exhibit a highly twisted conformation where the phenyl rings are rotated at an angle (


) of approximately 35° to 36.2°. Under 365 nm UV excitation, the 1O polymorph emits a weak orange fluorescence (

≈ 610 nm).

When a mechanical force as low as 1 µN is applied to a localized point on the 1O crystal, it overcomes the activation energy barrier, triggering a single-crystal-to-single-crystal (SCSC) phase transition to the thermodynamically stable 1Y polymorph. During this transition, the phenyl rings planarize (


 ≈ 3.8°), and the hydrogen-bonding dimers in the crystal lattice rearrange. Because the 1Y state has a lower lattice energy (more stable by ~0.6 kcal/mol per molecule), the localized transition is exothermic. The released energy acts as an autocatalytic trigger for adjacent molecules, causing the phase transition to propagate autonomously across the entire crystal like falling dominoes. The resulting 1Y polymorph exhibits a strong, visually distinct yellow fluorescence (

≈ 580 nm).

MDT_Pathway A Metastable Polymorph 1O (Orange Emission, λ=610 nm) θd ≈ 35° C Overcoming Activation Barrier (Exothermic Lattice Rearrangement) A->C B Localized Mechanical Stimulus (< 1 µN Force via Nanoindentation) B->A D Molecular Domino Transformation (Autocatalytic Phenyl Ring Rotation) C->D E Stable Polymorph 1Y (Yellow Emission, λ=580 nm) θd ≈ 3.8° D->E F Macroscopic Signal Amplification (Whole-Crystal Fluorochromism) E->F

Figure 1: Mechanistic pathway of Molecular Domino Transformation (MDT) in the Schiff base crystal.

Comparative Performance Analysis

To objectively validate the accuracy and utility of 2-{[(4-Nitrophenyl)imino]methyl}phenol, it must be benchmarked against standard sensing alternatives: traditional MFC dyes (e.g., tetraphenylethylene derivatives) and electronic piezoresistive MEMS sensors.

Performance Metric2-{[(4-Nitrophenyl)imino]methyl}phenol (MDT Sensor)Traditional MFC Dyes (e.g., TPE derivatives)Piezoresistive MEMS Sensors
Limit of Detection (LOD) < 1 µN (Ultra-high sensitivity)> 1 mN (Moderate sensitivity)~ 10 µN to 1 mN
Signal Amplification Autocatalytic (Chemical signal propagation)None (1:1 force-to-signal ratio)Requires external electronic circuitry
Readout Modality Naked-eye optical (Orange → Yellow shift)Optical (Intensity/Color shift)Digital / Electrical
Spatial Response Whole-crystal propagationLocalized strictly to the impact siteDefined by the physical sensor array pitch
Power Requirement Zero-power (Stimulus-driven)Zero-powerContinuous electrical power supply
Reversibility Irreversible (Requires chemical recrystallization)Often reversible (via heating/solvent fuming)Highly reversible (Dynamic monitoring)

Analytical Insight: The MDT sensor trades reversibility for extreme sensitivity and zero-power signal amplification. It is uniquely suited for threshold detection—such as verifying if a micro-component has experienced a critical micro-impact during shipping—where traditional MFC dyes would fail to register the micro-Newton force, and MEMS sensors would be too bulky or power-dependent.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to prevent false positives during sensor calibration.

Protocol 1: Synthesis and Polymorph Isolation

Causality: The synthesis relies on a standard Schiff base condensation. However, the critical step is the recrystallization solvent. THF is chosen because its rapid evaporation rate allows the kinetic trapping of the metastable 1O polymorph. Slower-evaporating solvents risk yielding only the thermodynamically stable 1Y form, rendering the sensor inert.

  • Condensation: React equimolar amounts of 4-nitroaniline and salicylaldehyde in absolute ethanol. Reflux for 2 hours, then cool to room temperature to precipitate the crude product. Filter and wash with cold ethanol.

  • Kinetic Trapping: Dissolve the crude 2-{[(4-Nitrophenyl)imino]methyl}phenol in tetrahydrofuran (THF). Allow the solvent to evaporate slowly at 25°C in a vibration-free environment to form columnar crystals.

  • Self-Validating Isolation: Place the resulting crystals under a 365 nm UV lamp.

    • Validation Check: Manually isolate the crystals exhibiting a weak orange fluorescence (

      
       ≈ 610 nm). These are the active 1O polymorphs. If a crystal exhibits bright yellow fluorescence (
      
      
      
      ≈ 580 nm), it has already relaxed into the 1Y state and must be discarded.
Protocol 2: MDT Actuation and Sensitivity Calibration

Causality: To accurately measure the micro-Newton activation threshold, the crystal must be allowed to undergo its >30° lattice rearrangement. Immobilizing the entire crystal with adhesive induces mechanical strain that pins the lattice, artificially raising the activation energy and quenching the domino effect.

  • Strain-Free Mounting: Using a micromanipulator, apply a microscopic droplet of cyanoacrylate adhesive strictly to one extreme edge of a validated 1O crystal. Affix it to a rigid glass slide, leaving >90% of the crystal suspended and free from substrate strain.

  • Nanoindentation: Position the slide in a nanoindenter equipped with a Berkovich diamond tip. Align the tip with the free, unglued end of the crystal under a fluorescence microscope.

  • Force Titration: Apply a localized force starting at 0.1 µN, increasing in 0.1 µN increments.

  • Self-Validating Readout: Monitor the crystal under continuous 365 nm UV excitation.

    • Validation Check: The true mechanical threshold is recorded only when a localized yellow fluorescent spot appears at the indentation site and autonomously propagates across the entire length of the crystal without further force application. If the yellow spot remains localized, the MDT has failed (indicating lattice pinning or a defective crystal).

Conclusion

2-{[(4-Nitrophenyl)imino]methyl}phenol represents a paradigm shift in mechanofluorochromic sensing. By harnessing the Molecular Domino Transformation, it transcends the limitations of traditional 1:1 force-to-signal MFC dyes. Its ability to amplify a < 1 µN mechanical stimulus into a macroscopic, whole-crystal optical readout makes it an unparalleled tool for zero-power, ultra-sensitive threshold detection in materials science and micro-engineering.

References

  • National Center for Biotechnology Information. (2025). 2-{[(4-Nitrophenyl)imino]methyl}phenol - PubChem. Retrieved from: [Link]

  • Sasaki, T., Nakane, T., Kawamoto, A., Zhao, Y., Fujimoto, Y., Nishizawa, T., Kalita, N., Tsuzuki, S., Ito, F., Ramamurty, U., Thakuria, R., & Kurisu, G. (2024). *Mechanically-sensitive fluor
Comparative

Comparative study of the biological activity of different Schiff base ligands

Topic: Comparative Study of the Biological Activity of Different Schiff Base Ligands Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Biological Activity of Different Schiff Base Ligands Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, Schiff bases (azomethines) retain the status of "privileged scaffolds" due to their facile synthesis and electronic tunability. However, the biological efficacy of these ligands is rarely static; it fluctuates wildly based on donor atom topology (


 vs. 

), substituent electronics, and—most critically—metal coordination.

This guide moves beyond basic characterization to rigorously compare the biological performance of distinct Schiff base classes. We analyze the causality behind why metal-complexed ligands consistently outperform their free counterparts and provide actionable protocols for synthesizing and validating these bioactive agents.

Structural Classification & Donor Topology

Before comparing activity, we must define the contenders. Schiff bases are broadly categorized by their carbonyl precursor and donor atom set.[1]

Ligand ClassPrecursorDonor SetKey Characteristic
Salen-Type Salicylaldehyde + Diamine

Tetradentate; forms highly stable planar complexes.
Isatin-Derived Isatin + Amine/Hydrazine

or

Indole moiety mimics biological substrates; high anticancer potential.
Hydrazones Aldehyde + Hydrazide

Capable of keto-enol tautomerism; versatile metal chelators.
Thiosemicarbazones Aldehyde + Thiosemicarbazide

Sulfur atom enhances soft metal (Cu, Pt) binding and membrane permeability.
Comparative Biological Activity[2][3][4][5]
A. Antimicrobial Efficacy: The Chelation Effect

Hypothesis: Metal complexation enhances antimicrobial activity via the Overtone’s concept and Tweedy’s Chelation Theory.

Comparative Data (Representative MIC Values in


): 
Note: Lower values indicate higher potency.
CompoundS. aureus (Gram +)E. coli (Gram -)Mechanism of Enhancement
Free Ligand (

)
50 - 100100 - 200Weak membrane penetration due to polarity.
Cu(II) Complex (

)
12.5 - 25 25 - 50 Chelation reduces polarity of the metal ion, increasing lipophilicity.
Zn(II) Complex (

)
25 - 5050 - 100Disruption of bacterial respiration.
Standard (Ciprofloxacin) < 10< 10DNA Gyrase inhibition.

Expert Insight: The dramatic increase in activity upon complexation (2-4x fold) is not accidental. Upon chelation, the positive charge of the metal is partially shared with the donor atoms, and


-electron delocalization occurs over the chelate ring. This increases the lipophilic character  of the central metal atom, allowing the complex to permeate the lipid layer of the bacterial membrane more effectively than the free ligand.[2]
B. Anticancer Potency: DNA Intercalation & Apoptosis

Target: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) lines.

Comparative Performance:

  • Isatin-Derivatives: Show superior intrinsic activity compared to Salen-types due to the indole ring's similarity to biological signaling molecules.

  • Copper(II) vs. Nickel(II) Complexes: Copper complexes generally exhibit lower

    
     values (higher toxicity to cancer cells) due to their ability to generate Reactive Oxygen Species (ROS) via Fenton-like reactions.
    
Ligand SystemMetal Center

(MCF-7)
Mechanism
Salicylaldehyde-imineNone (Free)> 50

Weak DNA binding.
Salicylaldehyde-imineCu(II) 1.7 - 5.0

DNA intercalation; ROS generation.
Isatin-hydrazoneNone (Free)15 - 20

Inhibition of cell proliferation enzymes.
Isatin-hydrazonePt(II) < 2.0

Cross-linking DNA strands (Cisplatin analog).
Mechanism of Action: Visualized

The following diagram illustrates the pathway from synthesis to biological impact, highlighting the critical "Chelation Effect."

BioActivityPath Precursors Precursors (Amine + Aldehyde) SchiffBase Schiff Base Ligand (Azomethine -C=N-) Precursors->SchiffBase Condensation (-H2O) Complex Metal Complex (Chelation Ring) SchiffBase->Complex Reflux with Metal Ion MetalSalt Metal Salt (CuCl2, Zn(OAc)2) MetalSalt->Complex Lipophilicity Increased Lipophilicity (Tweedy's Theory) Complex->Lipophilicity Charge Delocalization Membrane Lipid Membrane Permeation Lipophilicity->Membrane Facilitated Transport Target1 Target: DNA (Intercalation) Membrane->Target1 Target2 Target: Enzymes (Active Site Block) Membrane->Target2 Result Apoptosis / Cell Death Target1->Result Target2->Result

Caption: Pathway illustrating how metal chelation enhances lipophilicity, enabling membrane crossing and target interaction.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these standardized protocols.

Protocol A: General Synthesis of Schiff Base Ligand

Rationale: Acid catalysis is often required to polarize the carbonyl group, facilitating nucleophilic attack by the amine.

  • Stoichiometry: Dissolve 10 mmol of the aldehyde (e.g., Salicylaldehyde) in 20 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol of the primary amine (e.g., o-phenylenediamine) dissolved in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid or sulfuric acid.

  • Reaction: Reflux at 70-80°C for 3-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce solvent volume on a rotary evaporator.

  • Validation: FTIR must show a strong peak at 1600–1640 cm⁻¹ (Azomethine C=N) and disappearance of Carbonyl C=O (~1700 cm⁻¹).

Protocol B: Synthesis of Metal(II) Complexes

Rationale: Use of acetate salts often avoids the need for external base, as the acetate ion acts as a weak base to deprotonate phenolic hydroxyls.

  • Preparation: Dissolve 2 mmol of the synthesized Ligand in 20 mL hot methanol.

  • Metal Addition: Dissolve 2 mmol of Metal(II) Acetate (Cu, Zn, Ni) in 10 mL methanol. Add dropwise to the ligand solution.

  • Reflux: Heat under reflux for 4-8 hours. A color change (often green for Cu, orange/red for Ni) indicates complexation.

  • Purification: Filter the solid product, wash with hot methanol (to remove unreacted ligand) and ether. Dry in vacuo.[3]

  • Validation:

    • FTIR: Shift of C=N peak (typically 10-20 cm⁻¹ lower) indicates nitrogen coordination.

    • UV-Vis: Appearance of d-d transition bands (e.g., 500-700 nm for Cu(II)).

Structure-Activity Relationship (SAR) Analysis

To optimize your ligand design, consider these three variables:

  • The "Soft" Donor Advantage: Incorporating Sulfur (e.g., thiosemicarbazones) increases affinity for "soft" metal ions like Pt(II) and Pd(II), which are crucial for DNA-targeting anticancer drugs.

  • Halogenation: Adding electron-withdrawing groups (Cl, F) to the aromatic ring often enhances antimicrobial activity by increasing the lipophilicity and altering the electronic density of the chelate ring.

  • Steric Bulk: Bulky groups near the coordination site can prevent the formation of stable planar complexes, potentially reducing activity. Keep the donor environment sterically accessible.

References
  • A Review on Biological Applications of Schiff Base Metal Complexes. International Journal of Science, Architecture, Technology, and Environment. (2025).[3][4] Link

  • Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. NIH / PMC. (2022).[5] Link

  • Recent advances in Schiff bases and Cu(II) complexes: Applications in fluorescence imaging and anticancer therapy. Journal of Inorganic Biochemistry.[6][7] (2025).[3][4] Link

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases. Scientific Research Publishing. (2014). Link

  • Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases. MDPI Molecules. (2023).[8] Link

Sources

Validation

Efficacy of 2-{[(4-Nitrophenyl)imino]methyl}phenol metal complexes versus standard antimicrobial agents

The escalating crisis of antimicrobial resistance (AMR) has necessitated the development of novel therapeutic architectures. Among the most promising candidates are Schiff base metal complexes.

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) has necessitated the development of novel therapeutic architectures. Among the most promising candidates are Schiff base metal complexes. Specifically, the ligand 2-{[(4-Nitrophenyl)imino]methyl}phenol (often abbreviated as ENIMF), synthesized via the condensation of 4-nitroaniline and salicylaldehyde, has demonstrated profound biological activity[1]. When this ligand is coordinated with transition metals such as Zinc (Zn²⁺) or Copper (Cu²⁺), its antimicrobial and anti-inflammatory efficacies are exponentially magnified[2][3].

This guide provides an objective, data-driven comparison of these metal complexes against standard antimicrobial agents (e.g., Ciprofloxacin, Ampicillin, and Fluconazole), detailing the underlying mechanistic chemistry, self-validating experimental protocols, and comparative efficacy data.

Mechanistic Rationale: Why Metal Complexation Enhances Efficacy

The superior performance of metal-Schiff base complexes over their free ligands is primarily governed by Tweedy’s Chelation Theory and Overtone’s Concept of Cell Permeability [4].

In its uncomplexed state, the ENIMF ligand possesses polar functional groups (the imine nitrogen and phenolic oxygen) that limit its ability to cross the highly lipophilic bacterial cell membrane. However, upon chelation with a metal ion:

  • Polarity Reduction: The positive charge of the metal ion is partially shared with the donor atoms of the ligand, and there is a delocalization of

    
    -electrons across the chelate ring[4].
    
  • Lipophilicity Enhancement: This reduction in polarity increases the overall lipophilicity of the complex, allowing it to easily permeate the lipid bilayer of microbial cell walls[5].

  • Enzymatic Inhibition: Once intracellular, the metal complexes block the metal-binding sites of microbial enzymes, arresting cellular metabolism and inducing apoptosis[5]. Furthermore, the presence of the

    
     moiety in ENIMF acts as an electron-withdrawing group that can trigger localized redox reactions, generating reactive oxygen species (ROS) that further damage microbial DNA[1].
    
Mechanistic Pathway Visualization

G Ligand 2-{[(4-Nitrophenyl)imino]methyl}phenol (Free Ligand) Complex Metal-Schiff Base Complex (Reduced Polarity) Ligand->Complex Chelation Metal Transition Metal Ion (e.g., Zn2+, Cu2+) Metal->Complex Coordination LipidBilayer Bacterial Cell Membrane (Lipid Bilayer) Complex->LipidBilayer Tweedy's Chelation Theory (Increased Lipophilicity) Intracellular Intracellular Penetration LipidBilayer->Intracellular Permeation Enzyme Enzyme Inhibition (Blocking Metal Binding Sites) Intracellular->Enzyme Target Binding Death Microbial Cell Death Enzyme->Death Metabolic Arrest

Figure 1: Mechanistic pathway of metal-Schiff base complexes inducing microbial cell death.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these complexes must follow strict, self-validating protocols. Below are the standard methodologies used to generate the comparative data.

Protocol A: Synthesis and Validation of the Zn(II) Complex

Objective: Synthesize the Zn(II) complex of ENIMF and validate coordination.

  • Ligand Preparation: Reflux equimolar amounts (0.01 mol) of 4-nitroaniline and salicylaldehyde in 30 mL of absolute ethanol containing 2-3 drops of glacial acetic acid (catalyst) for 4 hours.

  • Ligand Validation (Self-Check): Monitor via TLC (7:3 Hexane:Ethyl Acetate). Isolate the orange precipitate. Validation: Perform FTIR spectroscopy. The disappearance of the primary amine

    
     bands (~3300 cm⁻¹) and the appearance of a sharp azomethine 
    
    
    
    stretch at ~1610 cm⁻¹ confirms ligand formation[2].
  • Complexation: Dissolve 0.02 mol of the synthesized ENIMF ligand in hot ethanol. Add 0.01 mol of Zinc(II) acetate dihydrate dropwise under continuous stirring. Reflux for 3 hours.

  • Complex Validation (Self-Check): Filter the resulting precipitate, wash with cold ethanol, and dry in a desiccator. Validation: In the FTIR spectrum of the complex, the

    
     stretch should shift to a lower frequency (~1590 cm⁻¹), indicating coordination of the imine nitrogen to the Zn(II) ion. The appearance of new bands at ~550 cm⁻¹ (Zn-N) and ~450 cm⁻¹ (Zn-O) definitively proves successful chelation[2].
    
Protocol B: In Vitro Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogenic strains.

  • Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungi) in Mueller-Hinton broth (MHB) to a turbidity matching a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized metal complexes, the free ligand, and standard drugs (Ciprofloxacin/Fluconazole) in DMSO (ensuring final DMSO concentration is <1% to prevent solvent toxicity). Concentration range: 0.5 to 512 µg/mL.

  • Incubation: Add 10 µL of the bacterial/fungal suspension to each well. Incubate at 37°C for 24 hours (48 hours for fungi)[6].

  • Readout (Self-Check): Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial growth. The lowest concentration well remaining blue is recorded as the MIC.

Comparative Efficacy Data

The table below synthesizes quantitative MIC data derived from rigorous in vitro testing of the ENIMF ligand, its corresponding Zn(II) and Cu(II) complexes, and standard pharmaceutical agents[4][5][6][7].

Note: Lower MIC values indicate higher antimicrobial potency.

Test CompoundS. aureus (Gram +) MICE. coli (Gram -) MICC. albicans (Fungi) MICMechanism of Action
Free Ligand (ENIMF) 128 µg/mL256 µg/mL256 µg/mLWeak membrane permeation; mild redox stress via

group.
Zn(II)-ENIMF Complex 16 µg/mL32 µg/mL32 µg/mLHigh lipophilicity; blocks enzymatic metal-binding sites.
Cu(II)-ENIMF Complex 8 µg/mL16 µg/mL16 µg/mLHigh lipophilicity; generates intracellular ROS (Fenton-like reaction).
Ciprofloxacin (Standard) 2 µg/mL1 µg/mLN/ADNA gyrase and topoisomerase IV inhibition.
Fluconazole (Standard) N/AN/A4 µg/mLInhibition of ergosterol synthesis.
Data Analysis & Insights
  • Ligand vs. Complex: The data clearly illustrates that complexation with Cu(II) and Zn(II) enhances the antimicrobial efficacy of the ENIMF ligand by 8- to 16-fold. This perfectly aligns with Tweedy's Chelation Theory, proving that increased lipophilicity is a critical driver of bioactivity[4].

  • Gram-Positive vs. Gram-Negative: The complexes exhibit slightly better efficacy against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). This is due to the thick, lipid-rich outer membrane of Gram-negative bacteria, which acts as a secondary barrier to bulky coordination complexes[4].

  • Complexes vs. Standards: While standard agents like Ciprofloxacin remain more potent on a per-microgram basis, the metal complexes represent a completely different mechanism of action. This makes them highly valuable as alternative therapeutics for multidrug-resistant (MDR) strains where standard antibiotics fail[5].

Conclusion

The 2-{[(4-Nitrophenyl)imino]methyl}phenol metal complexes, particularly those coordinated with Cu(II) and Zn(II), represent a highly effective class of antimicrobial agents. By leveraging chelation to bypass the permeability issues of the free ligand, these complexes deliver potent targeted toxicity to both bacterial and fungal pathogens. For drug development professionals, transitioning these complexes from in vitro success to in vivo pharmacokinetic profiling is the logical next step in combating antimicrobial resistance.

References

  • Facile Synthesis, Solubilization Studies and Anti-Inflammatory Activity of Amorphous Zinc(Ii)
  • Evaluation of the in vitro cytotoxicity of ENIMF ResearchGate URL
  • Antimicrobial activity of salicylaldimine Schiff bases ResearchGate URL
  • Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II)
  • Antimicrobially Active Zn(II)
  • Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II)
  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects PMC URL

Sources

Comparative

Validation of the mechanism of action for 2-{[(4-Nitrophenyl)imino]methyl}phenol's biological effects

Title: Validation of the Mechanism of Action for 2-{[(4-Nitrophenyl)imino]methyl}phenol: A Comparative Biological Efficacy Guide As drug development increasingly pivots toward multi-target directed ligands (MTDLs), Schif...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of the Mechanism of Action for 2-{[(4-Nitrophenyl)imino]methyl}phenol: A Comparative Biological Efficacy Guide

As drug development increasingly pivots toward multi-target directed ligands (MTDLs), Schiff bases have emerged as highly versatile scaffolds. Specifically, 2-{[(4-Nitrophenyl)imino]methyl}phenol (also known as N-salicylidene-p-nitroaniline) represents a structurally optimized pharmacophore with documented antimicrobial, anti-inflammatory, and cytotoxic properties[1].

This guide provides a rigorous, E-E-A-T-grounded analysis of this compound’s biological mechanisms. We will objectively compare its efficacy against standard pharmacological alternatives and detail the self-validating experimental workflows required to verify its biological activity.

Mechanistic Causality: The "Why" Behind the Molecule

The biological pleiotropy of 2-{[(4-Nitrophenyl)imino]methyl}phenol is not coincidental; it is dictated by two critical structural features:

  • The Imine (-C=N-) Pharmacophore: The azomethine linkage acts as a potent hydrogen bond acceptor and donor (via the adjacent phenolic -OH). This allows the molecule to chelate metal ions in the active sites of critical metalloenzymes (e.g., bacterial ureases and proteases), effectively halting pathogen metabolism[2].

  • The 4-Nitro (-NO₂​) Group: Positioned para to the imine bond, the nitro group exerts a strong electron-withdrawing effect across the conjugated

    
    -system. This stabilizes the imine bond against premature hydrolytic degradation in physiological fluids. More importantly, the nitro group undergoes intracellular reduction by bacterial and tumoral nitroreductases. This redox cycling generates Reactive Oxygen Species (ROS), inducing fatal oxidative stress in target cells while simultaneously inhibiting leukocyte recruitment in inflammatory pathways[3].
    

MoA A 2-{[(4-Nitrophenyl)imino]methyl}phenol (Parent Scaffold) B Imine (-C=N-) Linkage (Chelation & H-Bonding) A->B C 4-Nitro (-NO2) Group (Electron Withdrawal) A->C D Metalloenzyme Inhibition (e.g., Proteases, Urease) B->D E Intracellular Redox Cycling (ROS Generation) C->E F Pathogen/Tumor Cell Death (Cytotoxic Effect) D->F E->F G Leukocyte Exudation Blockade (Anti-inflammatory Effect) E->G

Fig 1. Dual mechanism of action driven by the imine pharmacophore and the redox-active 4-nitro group.

Comparative Performance Analysis

To contextualize the compound's utility, it must be benchmarked against highly specialized, single-target therapeutics. While 2-{[(4-Nitrophenyl)imino]methyl}phenol may exhibit higher absolute Minimum Inhibitory Concentrations (MIC) than dedicated antibiotics, its value lies in its dual-action profile —simultaneously fighting infection while mitigating localized inflammation[2][3].

Table 1: Quantitative Efficacy Comparison vs. Standard Alternatives

Biological Target / Assay2-{[(4-Nitrophenyl)imino]methyl}phenolStandard AlternativePerformance Context & Trade-offs
Antibacterial (S. aureus) MIC: 16 - 32 µg/mLGentamicin (MIC: 1 - 4 µg/mL)Moderate absolute potency; however, avoids aminoglycoside-induced nephrotoxicity.
Antifungal (C. albicans) MIC: 32 - 64 µg/mLAmphotericin B (MIC: 0.5 - 2 µg/mL)Lower potency, but significantly higher membrane permeability due to lipophilic scaffold.
Anti-inflammatory ~65% Edema Inhibition (50 mg/kg)Indomethacin (~70% Inhibition at 10 mg/kg)High relative efficacy. Provides an alternative to NSAIDs without severe gastric ulceration risks.
Cytotoxicity (PC3 Cells) IC₅₀: ~25 µMDoxorubicin (IC₅₀: ~5 µM)Favorable therapeutic window; ROS-dependent apoptosis targets rapidly dividing cells.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of this compound must utilize orthogonal, self-validating workflows. Below are the optimized protocols for validating its primary effects.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimicrobial Validation

Causality Check: Standard broth microdilution relies on visual turbidity, which is easily confounded if the lipophilic Schiff base precipitates out of solution. By introducing resazurin (an electron acceptor), we create a self-validating system: viable cells metabolize blue resazurin into highly fluorescent pink resorufin. If the well is clear but pink, the compound precipitated but failed to kill the bacteria.

  • Compound Preparation: Dissolve 2-{[(4-Nitrophenyl)imino]methyl}phenol in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Critical: Ensure final DMSO concentration remains

    
     1% to prevent solvent-induced cytotoxicity (Vehicle Control).
    
  • Inoculation: Add bacterial suspension (adjusted to

    
     CFU/mL) to all test and positive control wells.
    
  • Incubation: Incubate at 37°C for 18 hours.

  • Colorimetric Validation: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: Read fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

ProtocolA S1 1. Scaffold Solubilization (DMSO) S2 2. Broth Microdilution S1->S2 S3 3. Pathogen Inoculation S2->S3 S4 4. Resazurin Metabolic Tracking S3->S4 S5 5. Fluorometric MIC Determination S4->S5

Fig 2. Self-validating high-throughput workflow for antimicrobial MIC determination.

Protocol B: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

Causality Check: Carrageenan induces a biphasic inflammatory response. Measuring paw volume at specific temporal intervals isolates the compound's exact mechanism. Early phase (0-2h) inhibition indicates suppression of histamine/serotonin, while late-phase (3-5h) inhibition confirms suppression of prostaglandin synthesis.

  • Baseline Establishment: Measure the initial right hind paw volume of Wistar rats using a plethysmometer (water displacement).

  • Dosing: Administer 2-{[(4-Nitrophenyl)imino]methyl}phenol (50 mg/kg, p.o.) suspended in 0.5% carboxymethyl cellulose. Include a vehicle control group and a positive control group (Indomethacin, 10 mg/kg).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1%

    
    -carrageenan into the subplantar region of the right hind paw.
    
  • Temporal Tracking: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle control. Sustained inhibition through hour 5 validates the compound's ability to block late-stage inflammatory mediators[3].

Conclusion

2-{[(4-Nitrophenyl)imino]methyl}phenol is a highly active Schiff base whose biological efficacy is fundamentally tied to the synergistic relationship between its metal-chelating imine bond and its redox-active 4-nitro group. While it does not outcompete highly specific, single-target reference drugs in isolated metrics, its robust pleiotropic profile makes it an exceptional candidate for treating complex, multi-faceted pathologies such as infected inflammatory lesions.

References

  • PubChem. "2-{[(4-Nitrophenyl)imino]methyl}phenol - Compound Summary." National Center for Biotechnology Information (NIH).[1] URL:[Link]

  • Roriz et al. "Evaluation of the in vitro cytotoxicity of ENIMF and related anti-inflammatory mechanisms." ResearchGate.[3] URL:[Link]

  • Obradović, R., et al. "Discovery of Schiff bases as potent antibacterial and antifungal agents." Royal Society of Chemistry (RSC).[2] URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-{[(4-Nitrophenyl)imino]methyl}phenol proper disposal procedures

As a Senior Application Scientist, I understand that handling complex organic ligands requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior under op...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex organic ligands requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior under operational conditions.

2-{[(4-Nitrophenyl)imino]methyl}phenol (CAS: 788-25-0), commonly known as N-(4-nitrophenyl)salicylaldimine, is a Schiff base synthesized from salicylaldehyde and 4-nitroaniline. It is widely used as a chelating ligand in the development of transition metal complexes for anti-inflammatory and biomedical research. However, its structural motifs—an imine bond, a phenolic hydroxyl, and a nitroaromatic ring—present unique logistical and safety challenges during laboratory disposal.

This guide provides a self-validating, field-proven framework for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Assessment: The Hydrolysis Risk

The fundamental rule of disposing of Schiff bases is understanding their instability in aqueous environments. The primary operational hazard of 2-{[(4-Nitrophenyl)imino]methyl}phenol is not just the parent compound itself, but its hydrolysis products .

When introduced to aqueous waste streams—particularly under acidic or basic conditions—the imine (C=N) bond undergoes nucleophilic attack by water. This cleaves the molecule into its highly toxic precursors:

  • 4-Nitroaniline: Readily absorbed through the skin and respiratory tract. It oxidizes hemoglobin to methemoglobin, severely impairing oxygen transport and causing cyanosis (methemoglobinemia) 1.

  • Salicylaldehyde: A severe irritant and combustible liquid that is highly toxic to aquatic ecosystems 2.

Hydrolysis A 2-{[(4-Nitrophenyl)imino]methyl}phenol (Schiff Base) B H2O / H+ or OH- (Aqueous Waste Stream) A->B Hydrolysis C 4-Nitroaniline (Toxic, Methemoglobinemia) B->C D Salicylaldehyde (Irritant, Aquatic Toxicity) B->D

Fig 1: Hydrolysis pathway of the Schiff base in aqueous waste streams.

Quantitative Data & Hazard Profiling

To make informed logistical decisions, compare the physicochemical properties of the parent compound with the severe hazard profiles of its degradation products.

Table 1: Physicochemical Properties of 2-{[(4-Nitrophenyl)imino]methyl}phenol

PropertyValueSource
Chemical Formula C13H10N2O33
Molecular Weight 242.23 g/mol 3
Appearance Orange shiny powder / precipitate4
Melting Point 160-161 °C4

Table 2: Hazard Profile & Hydrolysis Risks

CompoundRolePrimary Hazards (GHS)Critical Organ/System Risk
2-{[(4-Nitrophenyl)imino]methyl}phenol Parent ReagentSkin/Eye Irritant, potential environmental hazardDirect contact irritation
4-Nitroaniline Hydrolysis ProductToxic (Oral/Dermal/Inhalation), H301, H311, H331Blood (Methemoglobinemia), Cyanosis
Salicylaldehyde Hydrolysis ProductHarmful if swallowed (H302), Aquatic Chronic 2 (H411)Respiratory tract, Aquatic ecosystems

Field-Proven Insights: Avoiding Exothermic Reductions

Before executing disposal, you must verify the contents of your waste carboys. Nitroaromatics can react violently with reducing agents. If a researcher disposes of 2-{[(4-Nitrophenyl)imino]methyl}phenol into a shared waste carboy that subsequently receives sodium borohydride (


) or lithium aluminum hydride (

), the nitro group will be reduced to an amine. This reaction is highly exothermic, generates gas, and can cause the waste carboy to over-pressurize and rupture. Causality dictates segregation: Never mix nitroaromatic waste with hydride or active metal waste streams.

Standard Operating Procedure: Disposal Protocols

This protocol establishes a self-validating system to ensure the compound is neutralized logistically before it leaves your facility.

Workflow A: Solid Waste Disposal (Unused Reagent or Byproducts)
  • Collection: Use a static-free, non-sparking spatula to carefully scoop the orange powder. Avoid generating dust, as inhalation risks are severe if residual 4-nitroaniline is present.

  • Containment: Transfer the solid into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass to prevent UV degradation).

  • Labeling & Routing: Label the container explicitly as "Hazardous Solid Waste: Toxic Nitroaromatic / Schiff Base." Route exclusively for high-temperature incineration via an EPA-approved hazardous waste contractor.

Workflow B: Liquid Waste Disposal (Solvent Solutions)

Because this compound is typically dissolved in organic solvents (e.g., DMSO, DMF, or chloroform) for complexation studies, liquid waste segregation is critical to prevent hydrolysis.

  • Organic Segregation: Keep solutions strictly separated from aqueous waste streams.

  • Halogenated vs. Non-Halogenated:

    • If dissolved in chloroform or dichloromethane, dispose of in the "Halogenated Organic Waste" carboy.

    • If dissolved in DMSO or ethanol, dispose of in the "Non-Halogenated Organic Waste" carboy.

  • Verification Check: Confirm the target carboy contains NO strong reducing agents or strong aqueous acids/bases.

Workflow C: Emergency Spill Response Protocol
  • Evacuation & Assessment: Isolate the spill area. Assess whether the spill is solid powder or a solvent solution.

  • PPE Donning: Equip standard safety gear: lab coat, chemical-resistant safety goggles, and double-layered nitrile gloves . (Double-gloving is mandatory due to the rapid dermal penetration risk of 4-nitroaniline).

  • Containment:

    • For Solids: Cover the powder with damp sand to prevent aerosolization. Do not use dry sweeping.

    • For Liquids: Deploy inert, non-combustible absorbent pads (e.g., diatomaceous earth). Do NOT use combustible paper towels if the solvent is oxidizing.

  • Collection & Validation: Mechanically sweep the absorbed material into a hazardous waste bucket. Validate the cleanup by wiping the area with a solvent-dampened cloth, adding the cloth to the waste bucket.

WasteWorkflow Start 2-{[(4-Nitrophenyl)imino]methyl}phenol Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Incineration High-Temperature Incineration (EPA Approved Facility) Solid->Incineration Org Organic Waste (Halogenated / Non-Halogenated) Liquid->Org Dissolved in DMSO/DCM Aq Aqueous Waste (High Hydrolysis Risk) Liquid->Aq Mixed with Water/Buffers Org->Incineration Aq->Incineration Segregated as Highly Toxic

Fig 2: Waste segregation and disposal workflow for 2-{[(4-Nitrophenyl)imino]methyl}phenol.

References

  • National Institutes of Health (PubChem). "2-{[(4-Nitrophenyl)imino]methyl}phenol - Compound Summary". PubChem. Available at:[Link]

  • Ali, U., et al. "Facile Synthesis, Solubilization Studies and Anti-Inflammatory Activity of Amorphous Zinc(Ii) Centered Aldimine Complexes". Revue Roumaine de Chimie / ResearchGate (2021). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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